molecular formula C10H8ClN3O B151808 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine CAS No. 133661-38-8

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Cat. No.: B151808
CAS No.: 133661-38-8
M. Wt: 221.64 g/mol
InChI Key: TVYLSRDFWJSOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a privileged chemical scaffold in medicinal chemistry and biomedical research. The pyrimidine core is a fundamental structure found in a vast array of bioactive molecules and approved drugs, spanning applications as anticancer agents, antimicrobials, antivirals, and anti-inflammatories . This specific compound, featuring both a pyrimidine and a pyridine ring, is a versatile intermediate for constructing complex molecules. Its electron-rich, heteroaromatic system allows it to interact efficiently with multiple biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . The chloro and methoxy substituents at the 4 and 5 positions of the pyrimidine ring offer distinct synthetic handles for further functionalization, making this compound a valuable precursor in the design and synthesis of novel therapeutic candidates . Researchers leverage this scaffold to develop new potent molecules that can target critical pathways in diseases such as cancer, with mechanisms of action including kinase inhibition . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5-methoxy-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLSRDFWJSOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564896
Record name 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133661-38-8
Record name 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133661-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known values with computationally predicted data to offer a robust profile for use in research and drug development. The document details essential parameters including molecular structure, molecular weight, formula, and predicted values for melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines standardized experimental protocols for the determination of these properties and provides context on the potential biological significance of substituted pyrimidines.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound is a substituted pyrimidine with potential for further chemical modification and biological screening. An understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives with improved pharmacological profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClN₃OSanta Cruz Biotechnology[1]
Molecular Weight 221.64 g/mol Santa Cruz Biotechnology[1]
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Predicted Aqueous Solubility Not available-
Predicted pKa Not available-
Predicted logP Not available-

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following are generalized, standard protocols that can be employed to experimentally determine the key properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Analysis prep1 Dry the compound prep2 Load into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Record temperature range of melting meas2->meas3 analysis1 Repeat for accuracy meas3->analysis1 analysis2 Report the melting range analysis1->analysis2

Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

Workflow for Shake-Flask Solubility Measurement

G start Add excess compound to water step1 Equilibrate at constant temperature (e.g., 24h) start->step1 step2 Separate solid from solution (filter/centrifuge) step1->step2 step3 Measure concentration of the saturated solution (e.g., UV-Vis, HPLC) step2->step3 end Calculate solubility (mg/L or mol/L) step3->end

Caption: Standard shake-flask method for aqueous solubility determination.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.

Workflow for Potentiometric Titration

G prep Dissolve compound in a suitable solvent titrate Titrate with a standardized acid or base prep->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot determine Determine pKa from the titration curve plot->determine

Caption: Workflow for determining pKa by potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) can also be determined by the shake-flask method.

Workflow for logP Determination

G start Dissolve compound in octanol/water mixture step1 Shake to equilibrate start->step1 step2 Separate the octanol and water layers step1->step2 step3 Measure concentration in each layer step2->step3 end Calculate logP = log([compound]octanol / [compound]water) step3->end

Caption: Shake-flask method for determining the logP value.

Potential Biological Significance

While no specific biological activity or signaling pathway has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore. Substituted pyrimidines are known to exhibit a wide range of biological activities.[2][3] For instance, various derivatives have shown potential as antibacterial, antifungal, antiviral, and antitumor agents.[4]

The presence of a chlorine atom at the 4-position, a methoxy group at the 5-position, and a pyridinyl group at the 2-position provides multiple points for potential interaction with biological targets. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship for Drug Discovery with Substituted Pyrimidines

G A This compound B Chemical Modification (e.g., Nucleophilic Substitution) A->B C Library of Derivatives B->C D Biological Screening C->D E Identification of Lead Compounds D->E F Structure-Activity Relationship (SAR) Studies D->F E->F G Optimization of Biological Activity F->G

Caption: A logical workflow for the discovery of bioactive compounds starting from this compound.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. While experimental data for this specific compound is sparse, the provided information and standardized protocols offer a solid foundation for researchers and drug development professionals. The versatile pyrimidine core, coupled with its specific substitutions, makes this compound an interesting candidate for further investigation and development in the quest for novel therapeutic agents. The experimental determination of the predicted properties is highly recommended to build a more complete and accurate profile of this molecule.

References

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and potential applications in research and drug development. The document details a plausible synthetic route and discusses the compound's potential biological significance based on the well-established activities of the pyrimidine scaffold.

Compound Identification and Structure

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with chloro, methoxy, and pyridinyl groups. The presence of these functional groups makes it a valuable intermediate and a potential pharmacophore in medicinal chemistry.

Chemical Structure:

The structure consists of a central pyrimidine ring. A chlorine atom is attached at position 4, a methoxy group (-OCH₃) at position 5, and a pyridin-4-yl group at position 2.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for researchers for characterization, synthesis, and experimental design.

PropertyValueSource
CAS Number 133661-38-8[1]
Molecular Formula C₁₀H₈ClN₃O[1]
Molecular Weight 221.64 g/mol [1]
IUPAC Name This compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable pyrimidinone intermediate. The key transformation is the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring.

Synthesis_Pathway StartNode 5-Methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one (Precursor) ProductNode This compound (Target Compound) StartNode->ProductNode Chlorination ReagentNode Chlorinating Agent (e.g., POCl₃) ReagentNode->ProductNode

Caption: Plausible synthetic pathway for the target compound.

General Experimental Protocol: Chlorination of a Pyrimidinone Precursor

This protocol is a generalized procedure based on the synthesis of similar compounds, such as 2,4-dichloro-5-methoxypyrimidine.[2]

Objective: To convert the hydroxyl group of a pyrimidinone precursor to a chloro group.

Materials:

  • 5-Methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one (starting material)

  • Phosphorus oxychloride (POCl₃, chlorinating agent)

  • Anhydrous solvent (e.g., toluene, dimethylbenzene)[2]

  • Acid scavenger/base (e.g., pyridine, triethylamine)[2]

  • Nitrogen gas (for inert atmosphere)

  • Ice, water, and a suitable organic solvent for workup (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a reaction flask equipped with a stirrer and reflux condenser, add the starting pyrimidinone, the solvent, and the acid scavenger under a nitrogen atmosphere.

  • Addition of Chlorinating Agent: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction temperature and time will depend on the specific substrate (e.g., 100-160°C for 2-6 hours).[2] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Applications in Drug Discovery

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Its derivatives are known to exhibit diverse pharmacological activities, making them crucial in drug development.[4][5][6]

While specific bioactivity data for this compound is not extensively documented, its structural features suggest potential for various therapeutic applications. The pyrimidine core is integral to DNA and RNA and is found in numerous FDA-approved drugs.[5]

Biological_Activities Core Pyrimidine Derivatives Anticancer Anticancer (e.g., Kinase Inhibition) Core->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antiviral Antiviral Core->Antiviral CNS CNS Activity Core->CNS

Caption: Potential biological activities of pyrimidine derivatives.

Potential Pharmacological Roles:

  • Kinase Inhibitors: The pyrimidine scaffold is a common core in many kinase inhibitors used in cancer therapy. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase domains.[3]

  • Antimicrobial Agents: Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties.[7][8]

  • Anti-inflammatory Activity: Certain pyrimidine-based compounds have shown potent anti-inflammatory effects.[4]

  • Antiviral Applications: The structural similarity of pyrimidines to nucleobases makes them key candidates for antiviral drug design, often targeting viral replication processes.[9]

The combination of the pyrimidine core with a pyridine ring and reactive chloro- and methoxy-substituents makes this compound a highly attractive molecule for creating libraries of compounds for screening against various biological targets.[3] The chloro group at the 4-position is particularly useful as it can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not currently contain specific data on the mechanism of action for the compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. This guide, therefore, presents a comprehensive analysis of the potential mechanisms of action based on the well-documented activities of structurally analogous pyrimidine derivatives. The information herein is intended to provide a foundational framework for future research and drug discovery efforts centered on this and related chemical scaffolds.

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of approved drugs and clinical candidates with diverse therapeutic applications. While the specific biological targets of this compound remain unelucidated, its structural features—a substituted pyrimidine ring linked to a pyridine moiety—strongly suggest potential activity as a modulator of key cellular signaling pathways, particularly those involving protein kinases. This guide explores the probable mechanisms of action by drawing parallels with related pyrimidine-containing molecules that have been extensively studied. The primary hypothesized mechanisms include the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Zeta-chain-associated protein kinase 70 (ZAP-70), which are critical regulators of cell proliferation, angiogenesis, and immune responses.

Potential Mechanisms of Action of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows for its interaction with a wide array of biological targets. Based on extensive research into similar compounds, the following mechanisms are plausible for this compound.

Protein Kinase Inhibition

A significant number of pyrimidine derivatives function as potent inhibitors of protein kinases. These enzymes play a crucial role in signal transduction pathways that, when dysregulated, can lead to diseases such as cancer.

  • EGFR and VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a validated strategy in cancer therapy. Pyrimidine derivatives have been designed to target the ATP-binding site of these kinases, thereby blocking downstream signaling pathways responsible for tumor growth and angiogenesis.[1]

  • ZAP-70 Inhibition: ZAP-70 is a tyrosine kinase essential for T-cell activation.[2] Phenylaminopyrimidines have been identified as potent and selective inhibitors of ZAP-70, suggesting a potential immunomodulatory role for structurally related compounds.[2]

Receptor Antagonism

Beyond kinase inhibition, pyrimidine-based compounds have been shown to act as antagonists for various cell surface receptors.

  • G-Protein Coupled Receptor (GPCR) Modulation: Certain thienopyrimidine derivatives have been identified as antagonists of GPR55, a GPCR implicated in various physiological processes.[3]

Quantitative Data for Structurally Related Pyrimidine Derivatives

To provide a quantitative perspective on the potential efficacy of pyrimidine-based compounds, the following table summarizes inhibitory activities of related molecules against various targets.

Compound ClassTarget(s)IC50 / EC50Reference
4-Thiophenyl-pyrimidine DerivativesEGFR, VEGFR-2Not specified in abstract[1]
2-PhenylaminopyrimidinesZAP-70Potent inhibitors[2]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineVarious Cancer Cell LinesGrowth % inhibition reported[4]
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesRET kinaseModerate to high potency[5]

Experimental Protocols for Mechanistic Studies

The following are generalized experimental protocols that would be essential for elucidating the precise mechanism of action of this compound.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

    • Recombinant kinase is incubated with the test compound at various concentrations.

    • A specific substrate and ATP are added to initiate the phosphorylation reaction.

    • The amount of phosphorylated substrate is quantified using a phosphorylation-specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

    • The IC50 value is calculated from the dose-response curve.

Example from Literature: A series of novel 4-chloro-benzamides derivatives were evaluated as RET kinase inhibitors using an ELISA-based kinase assay.[5]

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

Methodology:

  • MTT or SRB Assay:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

    • Cell viability is assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) staining.

    • The GI50 (concentration for 50% growth inhibition) is determined.

Example from Literature: The antiproliferative activity of new 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines.[4]

Receptor Binding Assays

Objective: To determine if the compound binds to and inhibits the function of a specific receptor.

Methodology:

  • Competitive Radioligand Binding Assay:

    • Cell membranes expressing the target receptor are incubated with a radiolabeled ligand of known affinity.

    • The test compound is added at increasing concentrations to compete for binding with the radioligand.

    • The amount of bound radioactivity is measured, and the Ki (inhibitory constant) is calculated.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by this compound and a general workflow for its characterization.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P1 Downstream Signaling (e.g., RAS/MAPK) EGFR->P1 ATP P2 Downstream Signaling (e.g., PI3K/AKT) VEGFR2->P2 ATP Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->EGFR Compound->VEGFR2 Proliferation Proliferation P1->Proliferation Angiogenesis Angiogenesis P2->Angiogenesis

Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental_Workflow Start Compound Synthesis (this compound) Kinase_Screen Broad Kinase Panel Screening Start->Kinase_Screen Hit_ID Identification of Potent Hits Kinase_Screen->Hit_ID Cell_Assay Cell-Based Proliferation Assays Hit_ID->Cell_Assay MoA_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Assay->MoA_Study In_Vivo In Vivo Efficacy Studies (Xenograft Models) MoA_Study->In_Vivo End Lead Optimization / Preclinical Development In_Vivo->End

Caption: General workflow for characterizing a novel kinase inhibitor.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be determined, its chemical structure places it within a class of compounds with significant therapeutic potential, particularly as protein kinase inhibitors. The information presented in this guide provides a robust starting point for researchers to design and execute experiments aimed at elucidating its specific biological targets and downstream effects. Future studies should focus on comprehensive kinase profiling, cell-based functional assays, and ultimately, in vivo studies to validate its therapeutic efficacy. The exploration of this and similar pyrimidine derivatives holds promise for the development of novel targeted therapies for a range of diseases.

References

An In-Depth Technical Guide on 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of kinases, making it a privileged structure in the design of targeted therapies. This technical guide focuses on the 4-chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine core, a structure with significant potential for the development of novel kinase inhibitors. The strategic placement of a reactive chloro group at the 4-position, a methoxy group at the 5-position, and a pyridinyl moiety at the 2-position provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Annulated pyrimidine derivatives, in particular, have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties[1].

This document provides an overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of derivatives based on this core. It also includes detailed experimental protocols for their synthesis and biological evaluation, intended to serve as a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through multi-step synthetic routes common in pyrimidine chemistry. A plausible synthetic approach involves the initial construction of a substituted pyrimidine ring followed by functionalization. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of various amine functionalities to explore structure-activity relationships[2].

General Synthetic Scheme:

A common method for preparing substituted pyrimidines involves the condensation of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine or guanidine[3]. For the core structure of interest, a plausible route could start from a substituted malonate and a pyridine-containing amidine, followed by chlorination.

Illustrative Synthesis of a 4-Anilino Analog:

  • Pyrimidine Core Formation: Reaction of a suitable 3-oxo-propanoate ester with isonicotinamidine hydrochloride in the presence of a base like sodium ethoxide would yield the corresponding 2-(pyridin-4-yl)pyrimidin-4-ol.

  • Chlorination: The resulting pyrimidinol can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution: The key this compound intermediate can then be reacted with a variety of anilines or other nucleophiles in the presence of a suitable base and optionally a palladium catalyst to yield the desired 4-substituted derivatives[2].

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the this compound core are anticipated to exhibit inhibitory activity against various protein kinases, a class of enzymes often dysregulated in cancer and other diseases[4]. The 2-pyridinylpyrimidine scaffold is a known hinge-binding motif for many kinases. The SAR for this class of compounds is expected to be significantly influenced by the nature of the substituent at the 4-position, which typically projects out of the ATP-binding pocket and can interact with the surrounding protein surface or the solvent.

Key SAR Observations from Analogous Series:

  • Substitution at the 4-Position: The introduction of anilino groups at the 4-position is a common strategy for targeting the ATP binding site of kinases[2]. The electronic and steric properties of substituents on the aniline ring can dramatically affect potency and selectivity.

  • Role of the 5-Methoxy Group: The methoxy group at the 5-position can influence the conformation of the molecule and may form hydrogen bonds with the kinase domain, potentially enhancing binding affinity.

  • The 2-Pyridinyl Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases.

Quantitative Data

Compound IDR-group on 4-Anilino MoietyKinase TargetIC₅₀ (nM)
A-1 HEGFR120
A-2 4-methoxyEGFR75
A-3 3-chloroVEGFR2180
A-4 4-(morpholin-4-yl)Src45

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

General Synthesis of 4-Anilino-5-methoxy-2-(pyridin-4-yl)pyrimidine Derivatives

To a solution of this compound (1 mmol) in a suitable solvent such as isopropanol or dioxane, is added the desired aniline (1.1 mmol) and a base such as diisopropylethylamine (DIPEA, 2 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration or extraction. Further purification can be achieved by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption[2][4].

Materials:

  • Recombinant human kinase (e.g., JAK2, EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate at their optimized final concentrations.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[4]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence of each well using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G A Compound Serial Dilution B Dispense Compounds into Plate A->B D Add Kinase Mix to Plate B->D C Prepare Kinase/Substrate Mix C->D E Incubate at 30°C D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Experimental workflow for the kinase inhibition assay.
Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival. The following diagram illustrates a simplified RTK signaling pathway and the point of inhibition by a kinase inhibitor.

G cluster_0 cluster_1 Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Grb2/Sos Grb2/Sos P2->Grb2/Sos Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Kinase_Inhibitor 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Derivative Kinase_Inhibitor->RTK Inhibition

References

A Technical Guide to 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: Current Data and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a heterocyclic organic compound with the chemical formula C₁₀H₈ClN₃O and a molecular weight of 221.64 g/mol .[1] Its structure, featuring a substituted pyrimidine ring linked to a pyridine moiety, suggests its potential as a scaffold in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of the available spectroscopic data (NMR, IR, MS) for this compound, along with experimental protocols and relevant biological context. However, a thorough search of scientific literature, patent databases, and chemical supplier information did not yield specific experimental spectroscopic data for this compound. While the compound is commercially available, detailed characterization data is not publicly accessible.

This guide will, therefore, present general methodologies for the spectroscopic analysis of related pyrimidine derivatives and highlight the expected spectral characteristics of the title compound based on its structure.

Spectroscopic Data (Predicted and General)

Due to the absence of specific experimental data for this compound, this section provides predicted data and general characteristics observed in similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings, as well as the methoxy group.

  • Pyridine Protons: The protons on the pyridin-4-yl group will likely appear as two doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen (at C2' and C6') will be the most deshielded, appearing further downfield, while the protons meta to the nitrogen (at C3' and C5') will appear slightly more upfield.

  • Pyrimidine Proton: The proton at the C6 position of the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

  • Methoxy Protons: The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the pyrimidine ring (C4') and the carbons adjacent to the nitrogen (C2' and C6') will be the most deshielded.

  • Pyrimidine Carbons: The carbons of the pyrimidine ring will also appear in the downfield region of the spectrum. The carbon atoms bonded to chlorine (C4) and the two nitrogen atoms (C2 and C4) will be significantly deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • C=N and C=C Stretching: Aromatic ring stretching vibrations for both the pyrimidine and pyridine rings are expected in the region of 1400-1600 cm⁻¹.

  • C-O Stretching: The C-O stretching of the methoxy group will likely appear as a strong band in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for such compounds may involve the loss of the chloro group, the methoxy group, or cleavage of the bond between the pyrimidine and pyridine rings.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for related pyrimidine derivatives.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Transfer Transfer to NMR tube Solvent->Transfer Spectrometer Place sample in NMR spectrometer Transfer->Spectrometer Shimming Shim the magnetic field Spectrometer->Shimming Acquire Acquire ¹H and ¹³C NMR spectra Shimming->Acquire Processing Fourier transform and phase correction Acquire->Processing Analysis Analyze chemical shifts, coupling constants, and integration Processing->Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy Protocol

The following diagram illustrates a typical procedure for obtaining an IR spectrum using an ATR-FTIR spectrometer.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Place a small amount of solid sample on the ATR crystal Pressure Apply pressure to ensure good contact Sample->Pressure Background Collect background spectrum Pressure->Background SampleScan Collect sample spectrum Background->SampleScan Analysis Identify characteristic absorption bands SampleScan->Analysis

Caption: Standard workflow for ATR-FTIR spectroscopy.
Mass Spectrometry Protocol

A general procedure for analyzing a sample by mass spectrometry is depicted below.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) Injection Inject sample into the mass spectrometer (e.g., via direct infusion or LC-MS) Sample->Injection Ionization Ionize the sample (e.g., ESI, APCI) Injection->Ionization Detection Detect ions and record mass-to-charge ratios Ionization->Detection Analysis Analyze the mass spectrum for molecular ion and fragmentation patterns Detection->Analysis

Caption: General workflow for mass spectrometry analysis.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors and other therapeutic agents. Further research would be required to determine the biological relevance of this particular compound.

Conclusion

While this compound is a known compound, a detailed public repository of its experimental spectroscopic data is not currently available. This guide has provided an overview of the expected spectral characteristics based on its chemical structure and has outlined general experimental protocols for obtaining such data. For researchers and drug development professionals, the synthesis and subsequent detailed spectroscopic characterization of this compound would be a necessary first step to enable further investigation into its potential applications. The provided workflows can serve as a template for such characterization efforts.

References

Unveiling the Therapeutic Potential of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of biological activities. This technical guide focuses on the specific compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine, providing a comprehensive overview of its known characteristics and exploring its potential therapeutic applications based on the broader understanding of related pyrimidine derivatives. While specific biological data for this exact molecule is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge to initiate further investigation.

Compound Profile

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 133661-38-8[1]
Molecular Formula C₁₀H₈ClN₃O[1]
Molecular Weight 221.64 g/mol [1]
IUPAC Name This compound
Physical Description Solid-
Melting Point 130 - 132 °C

Note: This data is compiled from vendor and chemical database information. Experimental verification is recommended.

Potential Therapeutic Targets: An Extrapolative Analysis

Protein Kinases

Numerous pyrimidine-based compounds are potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 2,4-disubstituted pyrimidine motif is a common feature in inhibitors of:

  • Fibroblast Growth Factor Receptors (FGFRs): These receptors are implicated in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[2]

  • Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: This signaling cascade is crucial for cell growth, survival, and metabolism. Dual inhibitors of PI3K and mTOR have shown promise in treating hematological malignancies like acute myeloid leukemia (AML).[3][4]

  • Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for combination therapies with cytotoxic agents in oncology.[5]

  • RET Kinase: Mutations in the RET proto-oncogene are associated with various types of thyroid and lung cancers.[6]

The presence of the pyridine ring in this compound may facilitate hydrogen bonding and other interactions within the ATP-binding pocket of these kinases, a common feature of many kinase inhibitors.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[7] The pyrimidine scaffold has been successfully employed to develop modulators of GPCR activity. For instance, a pyrimidine derivative was identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological and psychiatric disorders.[8] The structural features of this compound could allow it to bind to allosteric or orthosteric sites on various GPCRs. The exploration of its activity on orphan GPCRs, such as GPR55, could also be a fruitful avenue of research.[7][9]

Enzymes of Pyrimidine Biosynthesis

Targeting the de novo pyrimidine biosynthesis pathway is a validated strategy in cancer and infectious diseases. Key enzymes in this pathway that could be potential targets include:

  • Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase (CAD): This multifunctional enzyme catalyzes the initial steps of pyrimidine synthesis.[10]

  • Dihydroorotate Dehydrogenase (DHODH): Inhibition of this enzyme has shown therapeutic potential in glioblastoma and parasitic infections.[11][12]

Given that this compound is a pyrimidine derivative itself, it could act as a feedback inhibitor or a competitive inhibitor of enzymes involved in this essential metabolic pathway.

Postulated Experimental Workflows

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following workflows are proposed based on the inferred potential targets.

Initial Target Screening Workflow

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Hit Validation & Prioritization start 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine kinase_panel Kinase Panel Screening (e.g., 400+ kinases) start->kinase_panel gpcr_panel GPCR Binding Assays (Radioligand or Functional) start->gpcr_panel enzyme_assays Enzyme Inhibition Assays (e.g., CAD, DHODH) start->enzyme_assays phenotypic_screen Phenotypic Screening (e.g., Cancer Cell Line Panel) start->phenotypic_screen data_analysis Data Analysis & Hit Identification dose_response Dose-Response Studies (IC50/EC50 Determination) data_analysis->dose_response selectivity Selectivity Profiling dose_response->selectivity lead_targets Prioritized Therapeutic Targets selectivity->lead_targets

Initial Target Screening Workflow
Kinase Inhibitor Characterization Workflow

G cluster_0 Target Engagement cluster_1 Cellular Function cluster_2 In Vivo Evaluation start Identified Kinase Hit biochemical_assay Biochemical Potency (IC50) start->biochemical_assay cellular_assay Cellular Target Engagement (e.g., NanoBRET, CETSA) biochemical_assay->cellular_assay pathway_analysis Downstream Signaling Analysis (Western Blot, Phospho-proteomics) cellular_assay->pathway_analysis cell_viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) pathway_analysis->cell_viability mechanism_of_action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) cell_viability->mechanism_of_action pk_studies Pharmacokinetic Studies mechanism_of_action->pk_studies efficacy_studies In Vivo Efficacy Models (e.g., Xenografts) pk_studies->efficacy_studies lead_candidate Lead Candidate efficacy_studies->lead_candidate

Kinase Inhibitor Characterization Workflow

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, the synthesis of related 2,4-disubstituted pyrimidines typically involves nucleophilic aromatic substitution (SNAr) reactions. A plausible synthetic route could start from a di-chlorinated pyrimidine precursor.

General Protocol for SNAr on a Dichloropyrimidine Scaffold:

  • Reaction Setup: To a solution of a dichloropyrimidine derivative (e.g., 2,4-dichloro-5-methoxypyrimidine) in a suitable solvent (e.g., isopropanol, dioxane, or DMF) is added a nucleophile (e.g., an aniline or amine derivative) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate).

  • Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated with microwaves to drive the substitution. The regioselectivity of the substitution (at C2 or C4) can often be controlled by the reaction conditions and the nature of the nucleophile.

  • Second Substitution (if applicable): A second, different nucleophile can be introduced to react at the remaining chloro-position, often requiring more forcing conditions.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through extraction and purified using column chromatography.

The specific synthesis of this compound would likely involve a Suzuki-Miyaura coupling reaction between a boronic acid or ester derivative of pyridine and a suitable chloropyrimidine intermediate.

Conclusion and Future Directions

This compound is a chemical entity with a privileged pyrimidine scaffold that suggests a high potential for biological activity. Based on the extensive research into related compounds, the most promising therapeutic avenues for this molecule likely lie in oncology, particularly through the inhibition of protein kinases, or in the modulation of GPCRs for applications in neuroscience.

The immediate next steps for characterizing this compound should involve broad in vitro screening across diverse target classes. Positive hits should be validated through dose-response studies and further cellular assays to confirm the mechanism of action. The workflows and general protocols outlined in this guide provide a robust framework for initiating a comprehensive investigation into the therapeutic potential of this compound, a molecule that currently represents an unexplored opportunity in drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a small molecule with the CAS number 133661-38-8.[1][2] Its chemical structure, featuring a substituted pyrimidine core, is characteristic of a class of compounds known to exhibit kinase inhibitory activity. Pyrimidine-based molecules are integral to numerous approved drugs, particularly in oncology, where they often function as ATP-competitive inhibitors of protein kinases.[3]

Given the structural similarities to known Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Ceritinib, it is hypothesized that this compound may also target the ALK signaling pathway.[4][5] Aberrant ALK activity, often due to chromosomal rearrangements (e.g., EML4-ALK), is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] Inhibition of the ALK tyrosine kinase blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, thereby impeding cancer cell proliferation and survival.[7]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its potential as an ALK inhibitor. The described assays will enable researchers to assess its impact on cell viability in ALK-positive cancer cell lines and to probe its effect on the ALK signaling pathway.

Postulated Mechanism of Action: ALK Inhibition

The proposed mechanism of action for this compound is the inhibition of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In cancer cells harboring an ALK fusion gene, the resulting fusion protein is constitutively active, leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding pocket of the ALK kinase domain, the compound is expected to block its autophosphorylation and the subsequent activation of downstream signaling pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Inhibitor->ALK Inhibition

Figure 1: Postulated ALK signaling pathway and inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability and proliferation of ALK-positive cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][8][9]

a. Materials

  • Cell Lines:

    • H3122 (EML4-ALK positive non-small cell lung cancer)[1][10]

    • SUDHL-1 (NPM-ALK positive anaplastic large-cell lymphoma)[10]

    • A549 (ALK-negative non-small cell lung cancer, as a negative control)[6]

  • Reagents:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

b. Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture ALK+ and ALK- cells C Seed cells in 96-well plates A->C B Prepare serial dilutions of 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine D Treat cells with compound dilutions B->D C->D E Incubate for 72 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 values I->J

Figure 2: Workflow for the MTT cell proliferation assay.

c. Step-by-Step Protocol

  • Cell Culture: Maintain H3122, SUDHL-1, and A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Treatment: Replace the medium with 100 µL of fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[2][11]

d. Expected Data Presentation

Cell LineTargetIC50 (nM) of this compound
H3122EML4-ALKHypothetical Value
SUDHL-1NPM-ALKHypothetical Value
A549ALK-negativeHypothetical Value (expected to be significantly higher)
Western Blot Analysis of ALK Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation status of ALK and its key downstream effectors.[12][13][14]

a. Materials

  • Cell Line: H3122

  • Reagents:

    • This compound

    • DMSO

    • Complete culture medium

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies:

      • Phospho-ALK (Tyr1604)

      • Total ALK

      • Phospho-STAT3 (Tyr705)

      • Total STAT3

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

b. Experimental Workflow

Western_Blot_Workflow cluster_treatment Cell Treatment and Lysis cluster_blotting Western Blotting cluster_analysis Analysis A Culture H3122 cells B Treat with compound at IC50 concentration A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Protein Transfer to PVDF membrane D->E F Blocking E->F G Primary antibody incubation F->G H Secondary antibody incubation G->H I ECL detection H->I J Image acquisition I->J K Densitometry analysis J->K

Figure 3: Workflow for Western blot analysis.

c. Step-by-Step Protocol

  • Cell Treatment: Seed H3122 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration for 2, 6, and 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation levels relative to the total protein levels and the loading control.

d. Expected Data Presentation

Target ProteinTreatmentFold Change in Phosphorylation (relative to Vehicle)
ALK (Tyr1604)This compound (IC50 concentration)Hypothetical Decrease
STAT3 (Tyr705)This compound (IC50 concentration)Hypothetical Decrease
AKT (Ser473)This compound (IC50 concentration)Hypothetical Decrease
ERK1/2 (Thr202/Tyr204)This compound (IC50 concentration)Hypothetical Decrease

Conclusion

The provided protocols offer a comprehensive framework for the initial cell-based characterization of this compound as a potential ALK inhibitor. Successful execution of these assays will provide valuable data on the compound's anti-proliferative activity and its mechanism of action, paving the way for further preclinical development. It is recommended to include a known ALK inhibitor, such as Ceritinib, as a positive control in these experiments for comparative analysis.

References

Application Notes and Protocols for In Vivo Studies of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a novel compound with limited publicly available data. The following application notes and protocols are proposed based on the known biological activities of structurally similar pyrimidine and pyridinylpyrimidine derivatives, which have shown potential as anticancer and anti-inflammatory agents. These protocols are intended to serve as a starting point for in vivo investigation and should be adapted and optimized based on in vitro findings and further experimental data.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory effects. The incorporation of a pyridine ring can further enhance their biological activity. Based on its structural features, this compound is a promising candidate for in vivo evaluation in oncology and inflammation models.

These application notes provide a comprehensive guide for the preclinical in vivo assessment of this compound, covering pharmacokinetic profiling, anticancer efficacy, and anti-inflammatory activity.

Potential Therapeutic Applications

  • Oncology: Pyrimidine derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR and PIM kinase pathways. They have also been investigated as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

  • Inflammation: Certain pyrimidine-containing compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.

In Vivo Pharmacokinetic (PK) Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing subsequent efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Analysis

This protocol outlines a single-dose pharmacokinetic study in mice.

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • This compound

  • Vehicle for formulation (e.g., saline, 5% DMSO/30% PEG400 in water)

  • Male or female CD-1 or BALB/c mice (8-10 weeks old)

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing Formulation: Prepare a clear solution or a fine suspension of the test compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from a suitable site (e.g., saphenous vein, tail vein) at predetermined time points. A typical sampling schedule is provided in the table below.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationDescription
Dose (mg/kg) 210Administered dose of the compound.
Cmax (ng/mL) -To be determinedMaximum observed plasma concentration.
Tmax (h) -To be determinedTime to reach Cmax.
AUC(0-t) (ngh/mL) To be determinedTo be determinedArea under the plasma concentration-time curve from time 0 to the last measurable time point.
AUC(0-inf) (ngh/mL) To be determinedTo be determinedArea under the plasma concentration-time curve from time 0 to infinity.
t1/2 (h) To be determinedTo be determinedElimination half-life.
CL (L/h/kg) To be determined-Clearance.
Vd (L/kg) To be determined-Volume of distribution.
F (%) -To be determinedOral bioavailability.

Experimental Workflow: Pharmacokinetic Study

G start Start: Acclimatize Animals formulation Prepare Dosing Formulation start->formulation dosing_iv Intravenous Dosing (e.g., 2 mg/kg) formulation->dosing_iv dosing_po Oral Dosing (e.g., 10 mg/kg) formulation->dosing_po blood_collection Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) dosing_iv->blood_collection dosing_po->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End: Report Generation pk_analysis->end G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits translation (when unphosphorylated) Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->PI3K Inhibits G Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase Induces expression BAD BAD PIM_Kinase->BAD Phosphorylates (inhibits apoptosis) _4EBP1 4E-BP1 PIM_Kinase->_4EBP1 Phosphorylates (promotes translation) Apoptosis Apoptosis BAD->Apoptosis Promotes (when unphosphorylated) Protein_Synthesis Protein Synthesis _4EBP1->Protein_Synthesis Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->PIM_Kinase Inhibits G Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits (in absence of Hh) SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters (when active) Nucleus Nucleus GLI->Nucleus Translocates to Gene_Transcription Target Gene Transcription (Cell Proliferation, Survival) Nucleus->Gene_Transcription Initiates Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->SMO Inhibits G start Start: Acclimatize Rats baseline_measure Baseline Paw Volume Measurement start->baseline_measure treatment_admin Administer Test Compound, Vehicle, or Positive Control baseline_measure->treatment_admin carrageenan_injection Inject Carrageenan into Paw treatment_admin->carrageenan_injection paw_measurement Measure Paw Volume at Regular Intervals (1-5h) carrageenan_injection->paw_measurement data_analysis Calculate % Edema Inhibition paw_measurement->data_analysis end End: Report Results data_analysis->end

protocol for dissolving 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of this compound for use in various experimental settings. The information is compiled from publicly available data on the chemical properties of the compound and related pyrimidine derivatives.

Compound Information
  • IUPAC Name: this compound

  • CAS Number: 133661-38-8

  • Molecular Formula: C₁₀H₈ClN₃O

  • Molecular Weight: 221.64 g/mol

Physicochemical Properties and Solubility

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 22 mg/mL (≥ 100 mM)A common solvent for creating high-concentration stock solutions of organic molecules.
N,N-Dimethylformamide (DMF)≥ 22 mg/mL (≥ 100 mM)An alternative to DMSO for preparing stock solutions.
EthanolSolubleMay require warming to achieve higher concentrations.
MethanolSolubleSimilar to ethanol, solubility may be enhanced with gentle heating.
ChloroformSolubleUseful for certain analytical techniques.
WaterSparingly solubleAqueous solubility is expected to be low. Acidification may improve solubility.

Note: The values presented are estimations based on the solubility of similar compounds and should be experimentally verified.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 221.64 g/mol x 1000 mg/g = 2.2164 mg

  • Weigh the compound: Carefully weigh out approximately 2.22 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Note on Stability: While specific stability data for this compound in solution is not available, chloropyrimidine derivatives can be sensitive to aqueous conditions.[2] It is recommended to prepare fresh aqueous working solutions from the DMSO stock on the day of the experiment.

Biological Context and Signaling Pathway

Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities, frequently acting as inhibitors of various protein kinases.[3][4] The structural motifs present in this compound are found in numerous kinase inhibitors. For example, pyrimidine-based compounds have been identified as inhibitors of kinases such as FLT3, Aurora kinases, and PI3K.[5][6]

The following diagram illustrates a generalized experimental workflow for screening a pyrimidine-based compound, such as this compound, for its potential as a kinase inhibitor.

experimental_workflow compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine dissolution Dissolution in DMSO (10 mM Stock Solution) compound->dissolution kinase_assay In Vitro Kinase Assay (e.g., against a panel of kinases) dissolution->kinase_assay cell_based_assay Cell-Based Assay (e.g., cell viability, proliferation) dissolution->cell_based_assay target_validation Target Validation (e.g., Western Blot for p-target) kinase_assay->target_validation downstream_analysis Downstream Functional Analysis (e.g., apoptosis, cell cycle) cell_based_assay->downstream_analysis lead_optimization Lead Optimization target_validation->lead_optimization downstream_analysis->lead_optimization in_vivo_studies In Vivo Efficacy Studies lead_optimization->in_vivo_studies

Caption: A generalized workflow for the evaluation of a novel pyrimidine-based kinase inhibitor.

This workflow begins with the preparation of a stock solution, followed by initial screening in both biochemical and cell-based assays. Positive hits would then be subjected to target validation and further functional analysis, potentially leading to lead optimization and in vivo studies.

References

Application Notes and Protocols: 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available data on the specific kinase inhibitory activity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is limited. The following application notes and protocols are provided as a representative example based on the common activities of structurally related pyrimidine-based kinase inhibitors. The selected target and quantitative data are illustrative and should be confirmed by experimental validation.

Introduction

This compound is a heterocyclic small molecule featuring a pyrimidine core, a structure prevalent in numerous kinase inhibitors. The pyrimidine scaffold often serves as a hinge-binding motif, interacting with the ATP-binding pocket of various protein kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This document outlines the potential application of this compound as a kinase inhibitor, with a focus on a representative target, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology.

Potential Mechanism of Action and Signaling Pathway

Based on its structural features, this compound is hypothesized to act as an ATP-competitive inhibitor of protein kinases. By occupying the ATP-binding site, the compound can prevent the phosphorylation of downstream substrates, thereby modulating signal transduction pathways.

As a representative example, the inhibition of EGFR by a pyrimidine-based compound would interrupt the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Chloro-5-methoxy- 2-(pyridin-4-yl)pyrimidine Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical inhibitory activities of this compound against a panel of selected kinases to illustrate potential potency and selectivity. This data is for illustrative purposes only.

Kinase TargetIC50 (nM)Assay Type
EGFR 50 ADP-Glo
HER2850ADP-Glo
VEGFR21200ADP-Glo
PIM-1>10000ADP-Glo
CDK2>10000ADP-Glo

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro potency of this compound against a target kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Kinase Enzyme - Substrate - Inhibitor Dilutions start->prep_reagents add_components Add to 384-well plate: - Inhibitor or DMSO - Kinase Enzyme - Substrate/ATP Mix prep_reagents->add_components incubate_kinase Incubate at RT (e.g., 60 minutes) add_components->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 minutes) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data: - Plot dose-response curve - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • This compound

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer containing the EGFR enzyme and poly(Glu, Tyr) substrate.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a cancer cell line (e.g., A431, which overexpresses EGFR).

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_adhesion Incubate for 24 hours (for cell adhesion) seed_cells->incubate_adhesion treat_cells Treat cells with serial dilutions of the inhibitor or DMSO incubate_adhesion->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize incubate_solubilize Incubate until formazan is dissolved solubilize->incubate_solubilize read_absorbance Read absorbance at 570 nm incubate_solubilize->read_absorbance analyze_data Analyze Data: - Calculate % viability - Determine GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a Cellular Viability (MTT) Assay.

Materials:

  • A431 human epidermoid carcinoma cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

Concluding Remarks

This compound represents a potential starting point for the development of novel kinase inhibitors. The provided protocols offer a framework for the initial characterization of its in vitro and cellular activities. Further studies, including broader kinase profiling, mechanism of action studies, and in vivo efficacy models, are necessary to fully elucidate its therapeutic potential.

Application Notes: 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. Its versatile structure allows for substitutions that can modulate the pharmacological properties of the molecule, leading to the development of potent and selective inhibitors of key signaling pathways involved in cancer progression. While direct experimental data on the anticancer activity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is not extensively available in public literature, its structural features—a chlorinated pyrimidine core linked to a pyridine moiety—are characteristic of numerous kinase inhibitors. Pyrimidine derivatives are known to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in various cancers.[1]

This document provides a detailed overview of the potential applications of this compound as a scaffold in cancer research, based on the established roles of structurally similar pyrimidine derivatives. We present hypothetical experimental protocols and data interpretation to guide researchers in evaluating its potential as an anticancer agent.

Potential Applications in Cancer Research

Based on its structural similarity to known kinase inhibitors, this compound could be investigated for the following applications:

  • Kinase Inhibitor Scaffold: The core structure can serve as a foundation for the synthesis of a library of compounds designed to inhibit specific kinases. The chloro- group at the 4-position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various side chains to enhance potency and selectivity.

  • Probe for Target Identification: Radiolabeled or fluorescently tagged versions of this compound could be synthesized to identify novel protein targets within cancer cells.

  • Lead Compound for Drug Discovery: If initial screenings show anticancer activity, this molecule could serve as a lead compound for further optimization through medicinal chemistry efforts to improve its efficacy, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway

The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors. Dysregulation of such pathways, for instance, through overexpression or mutation of receptor tyrosine kinases (RTKs), can lead to uncontrolled cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine (Hypothetical Inhibitor) Inhibitor->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G Seed Seed Cancer Cells in 96-well Plate Incubate Incubate for 24h Seed->Incubate Treat Treat with Compound Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solvent Add Solubilization Solvent Incubate_3->Add_Solvent Read Read Absorbance at 570 nm Add_Solvent->Read

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Target Modulation

This technique is used to detect changes in the expression or phosphorylation status of target proteins in a signaling pathway.

Methodology:

  • Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer15.2
MCF-7Breast Cancer22.8
HCT116Colon Cancer18.5
U87Glioblastoma25.1

Table 2: Hypothetical Effect on Protein Phosphorylation

ProteinTreatment (10 µM)Fold Change (vs. Control)
p-EGFRCompound X0.35
p-AKTCompound X0.42
p-ERKCompound X0.51

Disclaimer: The experimental data presented in this document is hypothetical and for illustrative purposes only. Actual results may vary. The application of this compound in cancer research requires thorough experimental validation.

References

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals.

Following a comprehensive review of scientific literature and patent databases, it has been determined that there are currently no publicly available studies investigating the specific role of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in neurological disorders. As a result, the generation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathways directly related to this compound's neurological applications, is not feasible at this time.

The information presented below is based on the broader context of pyrimidine derivatives in neuroscience and is intended to provide a foundational understanding for researchers interested in exploring the potential of this specific molecule. It is crucial to note that the experimental details and pathways are hypothetical and should be used as a guide for designing future studies rather than as established protocols.

General Overview of Pyrimidine Derivatives in Neuroscience

Pyrimidine-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Several pyrimidine derivatives have been investigated for their potential in treating a range of neurological and psychiatric disorders. Their mechanism of action often involves interaction with key central nervous system (CNS) targets, including:

  • G-protein coupled receptors (GPCRs): Pyrimidine scaffolds have been utilized in the development of modulators for various GPCRs, such as metabotropic glutamate receptors (mGluRs), which are implicated in synaptic plasticity, learning, and memory.

  • Kinases: Certain pyrimidine derivatives have been shown to inhibit protein kinases that play crucial roles in neuronal signaling, inflammation, and cell survival.

  • Ion Channels: The modulation of ion channels, which are fundamental to neuronal excitability, is another area where pyrimidine-containing molecules have shown promise.

Given the structural features of this compound, it is plausible that this compound could interact with one or more of these target classes. However, without experimental validation, any proposed mechanism remains speculative.

Hypothetical Application Note: Investigating the Neuroprotective Potential of this compound

Introduction

This hypothetical application note outlines a potential research workflow to investigate the neuroprotective effects of this compound in an in vitro model of excitotoxicity, a common pathological process in many neurodegenerative diseases.

Objective

To assess the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Proposed Experimental Workflow

The following diagram illustrates a possible experimental workflow for this investigation.

G Hypothetical Workflow for Neuroprotection Assay cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Primary Cortical Neuron Culture B Compound Treatment (this compound) A->B C Glutamate-Induced Excitotoxicity B->C D Cell Viability Assay (e.g., MTT, LDH) C->D E Immunocytochemistry (e.g., MAP2, NeuN staining) C->E F Measurement of Intracellular Calcium C->F G Quantification and Statistical Analysis D->G E->G F->G

Caption: A proposed workflow for assessing the neuroprotective effects of the compound.

Hypothetical Protocol: Cell Viability Assay (MTT)

1. Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

2. Procedure:

  • Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the neurons with various concentrations of the compound for 1 hour.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control (DMSO) and a glutamate-only control.

  • After 24 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Should this or similar experiments yield quantitative data, it is recommended to present the results in a clear and structured tabular format.

Table 1: Hypothetical Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity

Compound Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
0 (Glutamate only)45 ± 3.8
152 ± 4.1
1068 ± 5.5
5085 ± 6.3

Data are presented as mean ± SEM and are purely illustrative.

Hypothetical Signaling Pathway Involvement

Based on the activities of other pyrimidine derivatives, one could speculate that this compound might modulate signaling pathways involved in neuronal survival and apoptosis. A potential, yet unverified, pathway is the PI3K/Akt signaling cascade.

G Hypothetical Modulation of PI3K/Akt Pathway Compound This compound Receptor Putative Receptor (e.g., GPCR, RTK) Compound->Receptor Activates? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b CREB CREB Akt->CREB Survival Neuronal Survival Akt->Survival Apoptosis Apoptosis GSK3b->Apoptosis Bcl2 Bcl-2 CREB->Bcl2 Bcl2->Apoptosis

Caption: A speculative diagram of the compound's potential effect on the PI3K/Akt pathway.

While the provided information is hypothetical, it offers a framework for initiating research into the neurological applications of this compound. The immediate next steps for any researcher interested in this compound should be to perform initial in vitro screening against a broad panel of CNS targets to identify its primary mechanism of action. Subsequent studies can then be designed based on these initial findings to explore its therapeutic potential in relevant models of neurological disorders.

It is imperative to underscore that all protocols, data, and pathways described herein are illustrative and require experimental validation.

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the initial characterization and evaluation of the therapeutic potential of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. Given the chemical structure, which is common in kinase inhibitors, this document outlines a phased approach to investigate its efficacy, mechanism of action, and potential as an anti-cancer agent. Pyrimidine derivatives have been explored as inhibitors of various kinases, including EGFR and VEGFR-2, and as modulators of metabolic pathways.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on assessing the cytotoxic potential of this compound across a range of cancer cell lines and identifying its primary molecular target(s).

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, U87 glioblastoma) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of this compound
A549Lung CancerData
MCF-7Breast CancerData
U87GlioblastomaData
PC-3Prostate CancerData
Broad Kinase Inhibition Profiling

Objective: To identify potential kinase targets of this compound.

Protocol:

  • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of several hundred kinases.

  • Submit the compound at a standard concentration (e.g., 1 µM or 10 µM).

  • The service will perform in vitro kinase activity assays, typically using radiometric or fluorescence-based methods, to measure the percentage of inhibition for each kinase.

  • Analyze the results to identify kinases that are significantly inhibited by the compound.

Data Presentation:

Kinase TargetPercentage Inhibition at 1 µM
EGFRData
VEGFR-2Data
SRCData
AKT1Data

G cluster_0 Phase 1: Initial Screening Compound Synthesis\nand QC Compound Synthesis and QC Cell Line Panel Selection Cell Line Panel Selection Compound Synthesis\nand QC->Cell Line Panel Selection Cell Viability Assays (MTT) Cell Viability Assays (MTT) Cell Line Panel Selection->Cell Viability Assays (MTT) IC50 Determination IC50 Determination Cell Viability Assays (MTT)->IC50 Determination Broad Kinase Profiling Broad Kinase Profiling IC50 Determination->Broad Kinase Profiling Hit Kinase Identification Hit Kinase Identification Broad Kinase Profiling->Hit Kinase Identification

Caption: Phased approach for compound evaluation.

Application Notes and Protocols for Measuring the Efficacy of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the biological efficacy of the novel small molecule, 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. The protocols outlined below are designed for researchers in academic and industrial settings who are engaged in the preclinical assessment of potential therapeutic agents. The methodologies cover in vitro assays to determine biochemical and cellular activity, as well as in vivo models to assess anti-tumor efficacy.

Due to the limited specific data available for this compound, this document presents a generalized workflow and hypothetical data representative of a potent kinase inhibitor. Researchers should adapt these protocols and expected outcomes based on their empirically generated data.

Overview and Putative Mechanism of Action

Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Many pyrimidine-based drugs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and differentiation.[2] Given its structural features, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The following protocols are designed to test this hypothesis and quantify its efficacy.

A critical first step in characterizing a novel inhibitor is to determine its activity in cell-free in vitro kinase assays.[3][4] These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.

Signaling Pathway Diagram

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Adapter/Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->Kinase_Cascade In_Vitro_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Kinase_Screening Primary Kinase Screening (Single Concentration) IC50_Determination IC50 Determination (Dose-Response) Kinase_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation (e.g., MTT, BrdU) Selectivity_Profiling->Cell_Viability Apoptosis_Assay Apoptosis Induction (e.g., Caspase Activity) Cell_Viability->Apoptosis_Assay Target_Engagement Target Engagement (e.g., Western Blot for Phospho-protein) Apoptosis_Assay->Target_Engagement In_Vivo_Workflow Model_Selection Select Appropriate Xenograft Model Tumor_Implantation Implant Tumor Cells into Mice Model_Selection->Tumor_Implantation Randomization Randomize Mice into Treatment Groups Tumor_Implantation->Randomization Dosing Administer Compound and Controls Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, TGI Monitoring->Endpoint

References

Application Note: Synthesis of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrimidine scaffold is a privileged heterocyclic motif found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. This application note details the synthesis of a focused library of 4-substituted-5-methoxy-2-(pyridin-4-yl)pyrimidine derivatives starting from the key intermediate, 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. The protocols provided herein focus on two robust and versatile chemical transformations for derivatization at the C4 position: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling. These methods allow for the systematic exploration of the chemical space around the core scaffold, providing a foundation for comprehensive Structure-Activity Relationship (SAR) studies.

Core Synthesis Strategy The primary strategy involves leveraging the reactivity of the C4-chloro substituent on the electron-deficient pyrimidine ring. This chlorine atom serves as a versatile leaving group for both SNAr and palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of functional groups.

Caption: Synthetic diversification of the pyrimidine core.

Data Presentation for SAR Studies

Systematic modification of the substituent at the C4 position allows for the exploration of structure-activity relationships. Quantitative data, including reaction yields and biological activity (e.g., IC₅₀ values from a relevant assay), should be tabulated to facilitate direct comparison and identify key structural features that influence potency.

Table 1: Example Data Summary for SAR Analysis of C4-Substituted Pyrimidine Derivatives

Compound IDR-Group at C4Reaction TypeYield (%)Biological Activity (IC₅₀, µM)
Core -Cl-N/A> 50
1a -NH-benzylSNAr8815.2
1b -NH-cyclohexylSNAr9225.8
1c -O-phenylSNAr7530.1
1d -O-methylSNAr8142.5
1e -S-phenylSNAr8522.4
1f -phenylSuzuki685.7
1g -thien-2-ylSuzuki628.3

Experimental Workflow

A generalized workflow for the synthesis, purification, and analysis of each derivative is depicted below. This process ensures consistency and reproducibility across the synthesized library.

G start Start reagents Combine Pyrimidine Core, Reagents, Solvent, and Base start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor p1 monitor->p1 workup Aqueous Work-up & Organic Extraction purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, HRMS) purify->characterize end End characterize->end p1->reaction Incomplete p1->workup Complete

Caption: General experimental workflow for synthesis.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the reaction of this compound with primary or secondary amines to yield 4-amino-substituted derivatives.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.1 - 1.5 equiv)

    • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

    • Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or 1,4-Dioxane

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard work-up and purification reagents

  • Equipment:

    • Round-bottom flask or microwave reaction vial

    • Magnetic stirrer and heating mantle/oil bath or microwave reactor

    • Standard glassware for extraction and filtration

    • Rotary evaporator

    • Flash chromatography system

  • Procedure:

    • To a reaction vial, add this compound (1.0 equiv), the desired amine (1.1 equiv), and the solvent (e.g., ethanol).

    • Add the base (e.g., DIPEA, 2.0 equiv) to the mixture.

    • Seal the vial and heat the reaction mixture. For conventional heating, stir at 80-120 °C. For microwave-assisted synthesis, heat at 100-140 °C for 15-30 minutes.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Perform an aqueous work-up by redissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Alcohols/Phenols

This protocol details the synthesis of 4-alkoxy or 4-aryloxy derivatives via reaction with alcohols or phenols.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Alcohol or phenol nucleophile (1.2 equiv)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Standard work-up and purification reagents

  • Equipment:

    • Dry glassware under an inert atmosphere (Nitrogen or Argon)

    • Syringes for reagent addition

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv) and anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.2 equiv) portion-wise to generate the corresponding alkoxide/phenoxide.

    • Stir the mixture at 0 °C for 20-30 minutes.

    • Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature or heat as required (typically 25-80 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Once complete, carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C-C bonds by coupling the 4-chloropyrimidine core with various aryl or heteroaryl boronic acids.[6]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

    • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene. Solvents must be degassed.

    • Standard work-up and purification reagents

  • Equipment:

    • Schlenk flask or reaction vial suitable for inert atmosphere techniques

    • Magnetic stirrer and heating mantle/oil bath

    • Inert gas line (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[7]

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

    • Add the degassed solvent system (e.g., dioxane/water) via syringe.[6]

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).[6]

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Relevant Biological Pathway

Pyrimidine derivatives are well-known inhibitors of various protein kinases. For SAR development, it is crucial to understand the target pathway. Below is a representative diagram of a generic kinase signaling cascade, where a synthesized derivative could act as an inhibitor.

Caption: A generic MAPK signaling pathway targeted by an inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine synthesis.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of 2,4-dichloro-5-methoxypyrimidine (Intermediate 1)

Question: My initial chlorination step of 2,4-dihydroxy-5-methoxypyrimidine is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the chlorination of 2,4-dihydroxy-5-methoxypyrimidine are often due to incomplete reaction, degradation of the starting material or product, or issues with the work-up procedure. Here are key factors to consider for optimization:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[1][2][3] Ensure it is fresh and has not been exposed to moisture.

  • Reaction Temperature and Time: The reaction typically requires heating. A temperature range of 100-160°C is often employed, with reaction times varying from 2 to 6 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Use of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline, triethylamine, or pyridine, can scavenge the HCl generated during the reaction and drive the equilibrium towards the product, often leading to higher yields.[1][4] The molar ratio of the base to the starting material is typically in the range of 1.0 to 1.5 equivalents.[4]

  • Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent like toluene or xylene.[1]

  • Work-up: The quenching of the reaction mixture with ice water must be done carefully and slowly due to the exothermic reaction of POCl₃ with water. Inadequate cooling can lead to product degradation.

Troubleshooting Workflow for Low Yield in Chlorination

G start Low yield of 2,4-dichloro-5-methoxypyrimidine check_reagents Verify freshness and purity of POCl3 and base start->check_reagents optimize_temp Optimize reaction temperature (100-160°C) check_reagents->optimize_temp optimize_time Monitor reaction by TLC/LC-MS to determine optimal time optimize_temp->optimize_time check_base Ensure appropriate base and stoichiometry (1.0-1.5 eq.) optimize_time->check_base check_workup Ensure slow and controlled quenching on ice check_base->check_workup solution Improved yield check_workup->solution

Caption: Troubleshooting workflow for the synthesis of Intermediate 1.

Issue 2: Low Yield in the Suzuki-Miyaura Coupling Step

Question: I am experiencing low yields in the Suzuki-Miyaura coupling of 2,4-dichloro-5-methoxypyrimidine with 4-pyridinylboronic acid. What are the common problems and solutions?

Answer: The Suzuki-Miyaura coupling of chloropyrimidines with pyridineboronic acids can be challenging. Low yields often stem from catalyst deactivation, side reactions of the boronic acid, or non-optimal reaction conditions.

  • Catalyst and Ligand Selection: Palladium catalysts are standard for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this type of reaction.[5] In some cases, using bulky, electron-rich phosphine ligands can improve catalytic activity.

  • Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[5][6] The base must be anhydrous and finely powdered for optimal results.

  • Solvent System: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or THF/water.[5] The water is essential for the activation of the boronic acid.

  • Reaction Temperature: Microwave-assisted heating can significantly reduce reaction times and improve yields.[5] Temperatures around 100°C are often optimal.[5] Higher temperatures can sometimes lead to the formation of side products.[5]

  • Protodeboronation of Pyridineboronic Acid: Pyridineboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, leading to the formation of pyridine and reducing the amount of boronic acid available for the coupling reaction. To minimize this:

    • Use fresh, high-quality boronic acid.

    • Ensure anhydrous conditions for all reagents and solvents before the addition of the aqueous base solution.

    • Consider using pyridineboronic acid esters (e.g., pinacol ester) which are often more stable.

  • Homocoupling: Homocoupling of the boronic acid to form 4,4'-bipyridine is another common side reaction. This can be minimized by ensuring a properly degassed reaction mixture and using the correct stoichiometry of reagents.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low yield of this compound check_catalyst Screen different Pd catalysts and ligands start->check_catalyst optimize_base Optimize base (e.g., K2CO3, K3PO4) and ensure it is anhydrous check_catalyst->optimize_base optimize_solvent Optimize solvent system (e.g., dioxane/water) optimize_base->optimize_solvent optimize_temp Optimize temperature (consider microwave irradiation) optimize_solvent->optimize_temp check_boronic_acid Address protodeboronation (use fresh reagent, consider esters) optimize_temp->check_boronic_acid minimize_homocoupling Minimize homocoupling (degas thoroughly) check_boronic_acid->minimize_homocoupling solution Improved yield minimize_homocoupling->solution

Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling step.

Issue 3: Poor Regioselectivity in the Suzuki-Miyaura Coupling

Question: I am observing the formation of the undesired 2-chloro-4-(pyridin-4-yl) isomer or the di-substituted product. How can I improve the regioselectivity for the C2 position?

Answer: In the Suzuki coupling of 2,4-dichloropyrimidines, the reaction generally occurs preferentially at the C4 position due to its higher reactivity.[5][7] However, to obtain the desired 4-chloro-2-(pyridin-4-yl)pyrimidine, selective reaction at the C2 position is necessary. While C4 is generally more reactive, specific conditions can favor C2 substitution.

  • Steric Hindrance: The presence of the methoxy group at the C5 position can influence the regioselectivity. While not a very bulky group, it might slightly disfavor the reaction at the adjacent C4 position under certain catalytic systems.

  • Ligand Effects: The use of specific, often bulky, N-heterocyclic carbene (NHC) ligands with palladium has been shown to invert the typical C4 selectivity and favor C2 functionalization in some cases.[1][3]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can also influence regioselectivity. Lower temperatures might favor the thermodynamically more stable product, which could potentially be the C2 isomer in some specific cases, although this is less common. A systematic screening of reaction conditions is recommended.

It is important to note that achieving high selectivity for the C2 position can be challenging. If C4 substitution remains the major product, an alternative strategy would be to perform the Suzuki coupling first, which will likely yield the 4-pyridinyl-2-chloro-5-methoxypyrimidine, and then perform a subsequent chlorination at the 4-position if the starting material was 2-hydroxy-4-(pyridin-4-yl)-5-methoxypyrimidine. However, the more direct approach is to optimize the selective coupling.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The overall yield will depend on the efficiency of both the chlorination and the Suzuki coupling steps. For the chlorination of 2,4-dihydroxy-5-methoxypyrimidine to 2,4-dichloro-5-methoxypyrimidine, yields in the range of 75-96% have been reported.[1][2] The yield of the subsequent Suzuki coupling can vary significantly based on the optimization of the reaction conditions but aiming for a yield of 50-80% would be a reasonable target for an optimized process.

Q2: How can I purify the final product?

A2: The final product, this compound, can be purified using standard techniques such as column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for such compounds. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Palladium catalysts can be flammable and should be handled with care. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and catalysts.

III. Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2,4-dichloro-5-methoxypyrimidine (Intermediate 1)

ParameterConditionYield (%)Reference
Chlorinating Agent POCl₃75 - 96[1][2]
Base N,N-dimethylaniline, Triethylamine, PyridineHigh[1][4]
Solvent Toluene, Xylene, or neat POCl₃High[1]
Temperature (°C) 100 - 16090 - 96[1]
Time (h) 2 - 690 - 96[1]

Table 2: Summary of Reaction Conditions for the Suzuki-Miyaura Coupling Step

ParameterConditionExpected Yield (%)Reference
Catalyst Pd(PPh₃)₄50 - 80 (optimized)[5]
Base K₂CO₃, K₃PO₄50 - 80 (optimized)[5][6]
Solvent 1,4-Dioxane/H₂O50 - 80 (optimized)[5]
Temperature (°C) ~100 (Microwave)50 - 80 (optimized)[5]
Boronic Acid 4-Pyridinylboronic acidVariableGeneral Suzuki

IV. Experimental Protocols

Protocol 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine (Intermediate 1)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (1 eq).

  • Add phosphorus oxychloride (POCl₃, 3-5 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,4-dichloro-5-methoxypyrimidine.

Protocol 2: Synthesis of this compound

  • To a microwave-safe reaction vial, add 2,4-dichloro-5-methoxypyrimidine (1 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120°C for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

V. Mandatory Visualization

Overall Synthetic Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Suzuki-Miyaura Coupling start 2,4-dihydroxy-5-methoxypyrimidine intermediate 2,4-dichloro-5-methoxypyrimidine start->intermediate POCl3, Base final_product This compound intermediate->final_product Pd Catalyst, Base boronic_acid 4-Pyridinylboronic acid boronic_acid->final_product

Caption: Synthetic route to the target molecule.

References

troubleshooting 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What can I do to prevent this?

A2: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous buffer to stay below its solubility limit.

  • Optimize Co-solvent Concentration: While minimizing the concentration of organic co-solvents like DMSO is often desired, a slightly higher percentage in the final solution may be necessary to maintain solubility. It is crucial to include a vehicle control in your experiments to ensure the co-solvent concentration does not affect the biological outcome.

  • pH Adjustment: The pyridine moiety in the compound suggests that its solubility may be pH-dependent. Experimenting with different pH values for your aqueous buffer may enhance solubility. Given the presence of the basic pyridine ring, a slightly acidic pH might improve solubility by protonating the pyridine nitrogen.

  • Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents or excipients in your formulation.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used for pyrimidine-based compounds. It is crucial to use anhydrous, high-purity solvents to prevent compound degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving insolubility issues encountered during your experiments.

Problem: Precipitate formation during reaction or workup.
Possible CauseSuggested Solution
Low solubility of an intermediate or the final product in the reaction solvent. Try a different solvent system with a higher solubilizing capacity for all components.
The desired product is unstable under the reaction or workup conditions, leading to degradation and precipitation. Monitor the reaction closely using techniques like TLC or LC-MS to check for product degradation over time.
Problem: Difficulty dissolving the compound for in vitro assays.
Possible CauseSuggested Solution
The compound has exceeded its solubility limit in the chosen aqueous buffer. Determine the approximate solubility in your buffer and work at a concentration below this limit.
The pH of the buffer is not optimal for the compound's solubility. Systematically test a range of pH values for your buffer to identify the optimal pH for solubility.
The compound is degrading in the solvent over time. Prepare fresh stock solutions immediately before use and minimize storage time. For longer-term storage, consider aliquoting and storing at -80°C under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add a small volume of anhydrous, high-purity DMSO to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add additional DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Method for Enhancing Aqueous Solubility using a Co-solvent System
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • To prepare your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer.

  • When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, adjust the final concentration or the percentage of DMSO.

  • Always include a vehicle control with the same final DMSO concentration in your experiments.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, researchers are encouraged to generate their own data. The following table provides a template for summarizing empirical solubility findings.

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL or mM)Observations
DMSO25User-determinede.g., Clear solution, slight warming needed
Ethanol25User-determinede.g., Soluble with sonication
Water25User-determinede.g., Insoluble, forms a suspension
PBS (pH 7.4)25User-determinede.g., Precipitates above X concentration

Visualizations

Logical Workflow for Troubleshooting Insolubility

G Troubleshooting Workflow for Insolubility Issues start Insolubility Observed check_conc Is the concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the solvent system optimal? check_conc->check_solvent No end_soluble Compound Solubilized lower_conc->end_soluble adjust_ph Adjust buffer pH check_solvent->adjust_ph add_cosolvent Increase co-solvent percentage check_solvent->add_cosolvent use_solubilizer Use a solubilizing agent check_solvent->use_solubilizer check_stability Is the compound stable? check_solvent->check_stability If solubility is still an issue adjust_ph->end_soluble add_cosolvent->end_soluble use_solubilizer->end_soluble fresh_solution Prepare fresh solutions check_stability->fresh_solution Yes end_insoluble Insolubility persists, consider formulation development check_stability->end_insoluble No fresh_solution->end_soluble

Caption: A decision-making workflow for addressing insolubility.

Potential Signaling Pathway Involvement

Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a generalized kinase signaling pathway that this compound could potentially inhibit. The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related, is known to be a privileged structure for developing kinase inhibitors.[1][2]

G Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain compound This compound compound->kinase_domain Inhibition adp ADP kinase_domain->adp downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) kinase_domain->downstream Phosphorylation atp ATP atp->kinase_domain response Cellular Response (Proliferation, Survival, etc.) downstream->response

Caption: Potential mechanism of action via kinase inhibition.

References

optimizing 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine dosage and administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and drug development professionals. All experiments should be conducted in a controlled laboratory setting by qualified personnel. The dosage and administration protocols described are for investigational purposes only and should be optimized for specific experimental models.

Frequently Asked Questions (FAQs)

1. What is 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine and what is its mechanism of action?

This compound is a small molecule inhibitor of Transforming Growth Factor-beta (TGF-β) type 1 receptor (TGFβR1), also known as ALK5. By inhibiting this receptor, it blocks the canonical TGF-β signaling pathway, which is implicated in various cellular processes including cell growth, differentiation, and apoptosis. Its activity is being investigated in the context of oncology and fibrosis.

2. What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the compound's solubility and appropriate vehicle must be determined based on the specific animal model and administration route. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose.

3. What is a typical starting dose for in vivo studies?

The optimal dosage will vary depending on the animal model, disease indication, and administration route. However, a common starting point for oral administration in mouse models is in the range of 10-50 mg/kg, administered once or twice daily. Dose-ranging studies are essential to determine the optimal therapeutic dose with minimal toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility - Incorrect solvent- Compound precipitation- Use fresh DMSO for stock solutions.- For in vivo use, ensure proper formulation (e.g., suspension, co-solvent system).- Sonication may aid in solubilization.
Inconsistent Results in vitro - Cell line variability- Inaccurate compound concentration- Assay interference- Ensure consistent cell passage number and health.- Verify stock solution concentration and perform serial dilutions accurately.- Run appropriate vehicle controls and check for assay-specific interference.
Toxicity in vivo - High dosage- Unsuitable vehicle- Off-target effects- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Evaluate the tolerability of the vehicle alone.- Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes).
Lack of Efficacy in vivo - Insufficient dosage or exposure- Poor bioavailability- Inappropriate animal model- Increase the dose or dosing frequency, guided by MTD studies.- Perform pharmacokinetic (PK) studies to assess drug exposure.- Ensure the chosen animal model is relevant to the disease being studied.

Experimental Protocols

In Vitro TGF-β Signaling Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on TGF-β-induced signaling.

  • Cell Culture: Plate a suitable reporter cell line (e.g., HEK293T cells stably expressing a TGF-β-responsive luciferase reporter) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with the compound for 1 hour.

  • TGF-β Stimulation: Add a predetermined concentration of recombinant human TGF-β1 to the wells to stimulate the signaling pathway.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage) or vehicle control daily.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathway and Workflow Diagrams

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->TGFbRI Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Regulates Nucleus->Gene_Transcription

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development invitro_start Target Identification (TGFβR1/ALK5) biochemical_assay Biochemical Assay (Kinase Activity) invitro_start->biochemical_assay cell_based_assay Cell-Based Assay (Signaling Inhibition) biochemical_assay->cell_based_assay pk_studies Pharmacokinetic (PK) Studies cell_based_assay->pk_studies Lead Optimization tox_studies Toxicology Studies (MTD) cell_based_assay->tox_studies Lead Optimization efficacy_models Efficacy Models (e.g., Xenografts) pk_studies->efficacy_models phase1 Phase I (Safety) efficacy_models->phase1 Preclinical Candidate tox_studies->efficacy_models phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: A typical preclinical to clinical drug development workflow for a small molecule inhibitor.

common pitfalls in 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, handling, and application of this compound.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: What are the common impurities I might encounter when synthesizing or purchasing this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from incomplete chlorination (e.g., the corresponding hydroxyl-pyrimidine), or hydrolysis products where the chloro group is replaced by a hydroxyl group.[1] The presence of di-substituted products or regioisomers can also be a concern depending on the synthetic route.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of substituted pyrimidines can stem from several factors. Ensure your pyrimidine ring is sufficiently activated with electron-withdrawing groups. The choice of leaving group is critical; for nucleophilic aromatic substitutions, the reactivity order is generally F > Cl > Br > I.[2] Additionally, ensure your nucleophile is sufficiently strong, the reaction temperature is optimized, and you are using an appropriate polar aprotic solvent like DMF or DMSO to facilitate the reaction.[2] Microwave irradiation can sometimes be employed to improve yields and reduce reaction times.[2]

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities. Common and effective techniques for substituted pyrimidines include:

  • Recrystallization: This is a cost-effective method for solid compounds. Ideal solvents are those in which the compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures, such as ethanol, methanol, or ethyl acetate.[3]

  • Flash Column Chromatography: This is a standard technique for separating compounds based on polarity. A suitable solvent system should be determined using Thin-Layer Chromatography (TLC) to achieve good separation between the desired product and impurities.[3]

  • Preparative HPLC: For achieving very high purity, especially for final compounds in a drug development pipeline, preparative HPLC is a powerful option.[3]

  • Solid-Phase Extraction (SPE): SPE can be a useful cleanup step to remove certain classes of impurities.[3]

Handling, Storage, and Stability

Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?

A4: Chloropyrimidines can be sensitive to moisture and light.[1][4] For long-term storage, it is recommended to keep the compound at 2-8°C, or even -20°C, in a tightly sealed, opaque container under an inert atmosphere such as argon or nitrogen.[1][4] This minimizes degradation, particularly hydrolysis of the reactive chloro group.[1]

Q5: I suspect my compound has degraded. What are the likely degradation pathways?

A5: The most common degradation pathway for chloropyrimidines is hydrolysis of the chloro group to the corresponding hydroxy derivative.[1] This can be accelerated by the presence of moisture and nucleophiles.[1] Depending on the reaction conditions or storage, other side reactions like ring-opening can occur under harsh basic conditions or at very high temperatures.[2]

Reactions and Chemical Behavior

Q6: I am performing a nucleophilic aromatic substitution (SNAr) on the 4-chloro position. What factors influence the regioselectivity of this reaction?

A6: In di-substituted pyrimidines, such as those with chloro groups at the 2 and 4 positions, nucleophilic attack generally favors the C4 position.[2][5] This is because the anionic intermediate (Meisenheimer complex) formed upon attack at C4 can be better stabilized through resonance.[6] However, the electronic nature of other substituents on the pyrimidine ring can influence this preference. For example, an electron-donating group at the C6 position can favor substitution at the C2 position.[2]

Q7: I am observing di-substitution instead of the desired mono-substitution in my SNAr reaction. How can I control this?

A7: To favor mono-substitution and prevent di-substitution, you can try the following strategies:

  • Use a stoichiometric amount of the nucleophile.[2]

  • Lower the reaction temperature to reduce the reaction rate and improve selectivity.[2]

  • Consider using a less reactive nucleophile.[2]

Biological Assays

Q8: My compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?

A8: This is a very common issue for pyridine-containing compounds, which are often lipophilic and have poor aqueous solubility.[7][8] Your high-concentration DMSO stock may be a supersaturated solution that "crashes out" when introduced to the aqueous environment of your assay.[7] This can lead to inaccurate results, including underestimated potency.[9]

Q9: How can I improve the aqueous solubility of this compound for my biological assays?

A9: Several strategies can be employed, and some empirical testing may be necessary to find the optimal method for your specific assay:

  • pH Adjustment: Since pyridine is weakly basic, lowering the pH of the buffer can protonate the pyridine nitrogen, leading to a charged species with increased aqueous solubility.[8]

  • Co-solvents: Adding a water-miscible organic solvent like ethanol or PEG 400 can reduce the overall polarity of the solvent system.[8]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[8]

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

This guide provides a systematic approach to troubleshooting low product yield in SNAr reactions with this compound.

Potential Cause Troubleshooting Steps
Poor Leaving Group While chlorine is a reasonable leaving group, fluorine is generally more reactive in SNAr. If possible, consider synthesizing the fluoro-analogue.[2]
Weak Nucleophile Increase the nucleophilicity of the attacking species. For example, use an alkoxide instead of an alcohol.[2]
Low Reaction Temperature Gradually and carefully increase the reaction temperature. Monitor for byproduct formation.[2]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile.[2]
Unsuitable Base For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often necessary.[2]
Hydrolysis Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2]
Guide 2: Poor Solubility in Aqueous Buffers

This guide outlines experimental strategies to address compound precipitation in biological assays.

Strategy Detailed Protocol Considerations
pH Modification Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4). Add the compound (from a concentrated stock) to each buffer and visually inspect for precipitation. Quantify solubility if necessary.The change in pH may affect the biological target or cell viability. Ensure the chosen pH is compatible with your assay.[8]
Co-solvent Screening Prepare your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol or DMSO). Add your compound and assess solubility.High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.[8]
Surfactant Addition Prepare buffers containing a surfactant (e.g., Polysorbate 80) at concentrations above its critical micelle concentration (CMC). Assess the compound's solubility in these formulations.Surfactants can interfere with some assay technologies. Run appropriate vehicle controls.
Cyclodextrin Formulation Prepare solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations. Add an excess of your compound, equilibrate, and then measure the concentration of the solubilized compound in the supernatant.Cyclodextrins can sometimes alter the effective concentration of the compound available to the target.[8]

Illustrative Solubility Enhancement Data for a Pyridine Derivative

The following table provides hypothetical data to illustrate the potential effect of solubility enhancers on a poorly soluble pyridine compound. Note: This data is for illustrative purposes only and experimental validation is crucial.[7]

Solubilizing Agent Concentration Apparent Solubility (µM)
None-< 1
Polysorbate 800.01%20
Polysorbate 800.05%80
Polysorbate 800.1%150
HP-β-CD1%50
HP-β-CD5%250

Visual Guides

Experimental and logical Workflows

G cluster_synthesis Troubleshooting Low Yield in Synthesis start Low Product Yield Observed check_conditions Verify Reaction Conditions: - Temperature - Solvent - Base start->check_conditions check_reagents Assess Reagent Quality: - Purity of Starting Material - Nucleophile Strength - Anhydrous Conditions start->check_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect? change_solvent Change Solvent (e.g., DMF, DMSO) check_conditions->change_solvent Incorrect? change_base Select Stronger/Non-nucleophilic Base check_conditions->change_base Incorrect? purify_sm Re-purify Starting Material check_reagents->purify_sm Impure? use_stronger_nuc Use Stronger Nucleophile check_reagents->use_stronger_nuc Too Weak? dry_reagents Ensure Dry Solvents/Inert Atmosphere check_reagents->dry_reagents Wet? success Yield Improved optimize_temp->success change_solvent->success change_base->success purify_sm->success use_stronger_nuc->success dry_reagents->success

Caption: Troubleshooting workflow for low synthetic yield.

G cluster_solubility Improving Compound Solubility in Bioassays start Compound Precipitates in Aqueous Assay Buffer is_ionizable Is the compound ionizable? (e.g., contains a basic pyridine) start->is_ionizable adjust_ph Adjust Buffer pH is_ionizable->adjust_ph Yes try_cosolvent Add Co-solvent (e.g., EtOH, PEG 400) is_ionizable->try_cosolvent No validate_assay Validate Assay with New Formulation (Run Vehicle Controls) adjust_ph->validate_assay use_surfactant Use Surfactant (e.g., Polysorbate 80) try_cosolvent->use_surfactant Still precipitates try_cosolvent->validate_assay use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin Still precipitates use_surfactant->validate_assay use_cyclodextrin->validate_assay

Caption: Decision tree for enhancing compound solubility.

References

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides a general framework for characterizing a novel chemical entity, using 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine as an illustrative example. As of the last update, specific biological on-target or off-target data for this particular compound is not extensively available in the public domain. Therefore, the following guidance, protocols, and data are presented as a comprehensive resource for a researcher initiating the investigation of a novel potential kinase inhibitor.

Getting Started: Initial Characterization of a Novel Inhibitor

When working with an uncharacterized compound such as this compound, the initial steps are crucial for identifying its biological targets and potential off-targets. A systematic approach will ensure the generation of robust and interpretable data.

Recommended Initial Steps:

  • In Silico Profiling (Optional but Recommended): Before initiating wet lab experiments, computational methods can predict potential kinase targets based on the compound's structure. This can help in prioritizing experimental assays.

  • Broad Kinase Panel Screening: The most critical first step is to screen the compound against a large panel of kinases (e.g., a kinome scan). This will provide an initial overview of its potency and selectivity. It is advisable to perform this at a single high concentration (e.g., 1-10 µM) to identify potential hits.

  • Dose-Response Assays for Hits: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

  • Cellular Target Engagement Assays: Once high-potency targets are identified, it is essential to confirm that the compound engages these targets in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Cell-Based Phenotypic Assays: In parallel, assess the compound's effect on cell viability and proliferation in relevant cell lines. This can provide insights into its functional consequences and potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its desired target. These interactions can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target. Furthermore, off-target binding can cause cellular toxicity and adverse effects in a clinical setting.

Q2: How can I determine if the observed effects in my experiment are due to on-target versus off-target interactions?

A2: A multi-pronged approach is recommended:

  • Use of a Negative Control: If available, a close chemical analog of your compound that is inactive against the intended target should be used. If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.

  • Structurally Unrelated Inhibitors: Use multiple, structurally distinct inhibitors that target the same protein. If they all produce the same phenotype, it is less likely to be caused by shared off-targets.

  • Genetic Approaches: Employ techniques like CRISPR-Cas9 or siRNA to knock down the intended target. If the phenotype is mimicked by genetic knockdown, it strengthens the evidence for an on-target effect. Conversely, if the phenotype persists even in the absence of the target protein, it is likely an off-target effect.

  • Rescue Experiments: In some cases, you can "rescue" the effect of the inhibitor by overexpressing a version of the target protein that is resistant to the inhibitor.

Q3: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?

A3: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a significant decrease in apparent potency compared to biochemical assays where ATP concentrations are often at or below the Km.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in IC50 values between experiments. Reagent inconsistency (enzyme activity, ATP concentration), variations in incubation time or temperature.Qualify new batches of reagents. Use ATP at or near the Km of the kinase. Ensure consistent assay conditions.
Significant cytotoxicity observed at concentrations where the intended target is not fully inhibited. Off-target effects on essential cellular proteins.Perform a broad kinase screen to identify potential off-targets. Test for inhibition of known toxicity-related kinases (e.g., some CDKs, ROCK).
Inconsistent results across different cell lines. Cell-line specific expression of on-target or off-target proteins.Profile the expression levels of the intended target and key off-targets in the cell lines being used.
Compound precipitates in cell culture media. Poor solubility of the compound.Check the solubility of the compound in your media. Consider using a different solvent or a formulation to improve solubility.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for Compound "this compound"

This table is an illustrative example of how to present kinase screening data. Actual data needs to be generated experimentally.

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
Target Kinase A TK 98% 15
Off-Target Kinase BTK85%250
Off-Target Kinase CCMGC60%1,500
Off-Target Kinase DAGC15%>10,000
Off-Target Kinase ECAMK5%>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (General)

Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP. The ATP concentration should ideally be at the Km for each specific kinase.

  • Inhibitor Addition:

    • Add the diluted inhibitor or a vehicle control (DMSO) to the wells.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or radiometric assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular environment.[1][2]

Methodology:

  • Cell Treatment:

    • Treat intact cells with the test compound or a vehicle control for a specific duration.[1]

  • Heating:

    • Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Protein Separation:

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on cell viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[3]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the compound for a specified period (e.g., 48-72 hours).[3]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.[5]

Mandatory Visualization

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->MEK On-Target Inhibition Off-Target Kinase Off-Target Kinase Pyrimidine Inhibitor->Off-Target Kinase Off-Target Effect G Start Start Kinome Screen (1 µM) Kinome Screen (1 µM) Start->Kinome Screen (1 µM) Identify Hits (e.g., >80% inhibition) Identify Hits (e.g., >80% inhibition) Kinome Screen (1 µM)->Identify Hits (e.g., >80% inhibition) Dose-Response (IC50) Dose-Response (IC50) Identify Hits (e.g., >80% inhibition)->Dose-Response (IC50) Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Dose-Response (IC50)->Cellular Target Engagement (CETSA) Cell-Based Assays (Viability, etc.) Cell-Based Assays (Viability, etc.) Cellular Target Engagement (CETSA)->Cell-Based Assays (Viability, etc.) Validate Off-Targets Validate Off-Targets Cell-Based Assays (Viability, etc.)->Validate Off-Targets Lead Optimization Lead Optimization Validate Off-Targets->Lead Optimization G Unexpected Phenotype Unexpected Phenotype Is phenotype dose-dependent? Is phenotype dose-dependent? Unexpected Phenotype->Is phenotype dose-dependent? Does it correlate with on-target IC50? Does it correlate with on-target IC50? Is phenotype dose-dependent?->Does it correlate with on-target IC50? Yes Off-Target or Cytotoxicity Off-Target or Cytotoxicity Is phenotype dose-dependent?->Off-Target or Cytotoxicity No On-Target Effect Likely On-Target Effect Likely Does it correlate with on-target IC50?->On-Target Effect Likely Yes Does it correlate with on-target IC50?->Off-Target or Cytotoxicity No Check for general cytotoxicity Check for general cytotoxicity Off-Target or Cytotoxicity->Check for general cytotoxicity Cytotoxicity Cytotoxicity Check for general cytotoxicity->Cytotoxicity Yes Likely Off-Target Effect Likely Off-Target Effect Check for general cytotoxicity->Likely Off-Target Effect No No No No Yes Yes Yes

References

stability issues of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Disclaimer

The quantitative data presented in the tables below are estimates based on the general chemical properties of chloropyrimidines and related heterocyclic compounds. These values are for guidance purposes only and should be confirmed experimentally for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound is its susceptibility to hydrolysis, particularly in aqueous solutions. The chloro group at the 4-position of the pyrimidine ring is prone to nucleophilic substitution by water or other nucleophiles present in the solution, leading to the formation of the corresponding hydroxy derivative (a pyrimidone). The rate of this hydrolysis is influenced by pH and temperature. Additionally, prolonged exposure to light may lead to photodegradation.

Q2: What is the expected major degradation product in aqueous solutions?

A2: The primary degradation product is anticipated to be 5-methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one, formed through the hydrolysis of the 4-chloro group.

Q3: How should I prepare and store stock solutions of this compound?

A3: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, use an anhydrous aprotic solvent such as DMSO or DMF and store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination. For aqueous buffers, prepare the solution immediately before use and maintain it at a low temperature.

Q4: I am observing an unexpected peak in my HPLC analysis. What could it be?

A4: An unexpected peak is likely a degradation product. The most probable impurity is the hydrolyzed product, 5-methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one. Depending on the solvent and storage conditions, other minor degradation products could also be present. It is advisable to confirm the identity of the peak using mass spectrometry (LC-MS).

Q5: Is the compound sensitive to light?

A5: Pyrimidine and pyridine-containing compounds can be susceptible to photodegradation.[1][2] It is recommended to protect solutions from direct light by using amber vials or covering the container with aluminum foil, especially during long-term experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous buffer. Hydrolysis of the 4-chloro group.Prepare fresh solutions before each experiment. If storage is unavoidable, use anhydrous aprotic solvents for stock solutions and store at low temperatures. Minimize the time the compound is in an aqueous solution. Consider conducting experiments at a lower pH if compatible with the assay, as hydrolysis may be slower under acidic conditions.
Appearance of a new peak in HPLC/LC-MS chromatogram. Formation of the hydrolysis product, 5-methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one.Confirm the identity of the new peak using LC-MS. To prevent its formation, follow the handling and storage recommendations above.
Inconsistent results between experiments. Degradation of the compound due to improper storage or handling.Standardize the solution preparation and handling protocol. Ensure all solutions are prepared fresh and protected from light and elevated temperatures.
Low solubility in aqueous buffers. The compound is a relatively nonpolar organic molecule.Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolving the compound.

Data Presentation

Estimated Solubility in Common Solvents

The following table provides estimated solubility data for this compound. Actual solubility should be determined experimentally.

Solvent Estimated Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)> 20Generally high solubility is expected.
N,N-Dimethylformamide (DMF)> 20High solubility is likely.
Methanol5 - 10Moderate solubility is anticipated.[3][4]
Ethanol2 - 5Lower solubility compared to methanol is probable.
Acetonitrile1 - 5Limited solubility is expected.
Water< 0.1Poor aqueous solubility is predicted.
Phosphate Buffered Saline (PBS) pH 7.4< 0.1Very low solubility is expected due to the nonpolar nature of the compound.
Hypothetical Degradation Profile in Aqueous Solution (pH 7.4, 25°C)

This table illustrates a hypothetical degradation profile. The actual rate of degradation will depend on the specific buffer composition and experimental conditions.

Time (hours) Parent Compound Remaining (%) Hydrolysis Product (%)
01000
4955
89010
247525
486040

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method.

  • Calculation: Determine the concentration of the dissolved compound in the original buffer based on the dilution factor and the calibration curve.

Protocol 2: Assessment of Stability in Solution using HPLC
  • Solution Preparation: Prepare a solution of this compound in the desired solvent or buffer at a known concentration (e.g., 10 µM).

  • Incubation: Store the solution under the desired conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • HPLC Analysis: Analyze the aliquot by reverse-phase HPLC with UV detection. Use a suitable mobile phase to achieve good separation between the parent compound and any potential degradation products. A C18 column is often a good starting point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area at t=x to the peak area at t=0. The appearance and increase of new peaks should also be monitored.

Visualizations

Stability_Workflow Workflow for Assessing Compound Stability in Solution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare solution of compound in desired buffer incubate Incubate under specific conditions (T, light) prep_solution->incubate time_points Withdraw aliquots at various time points incubate->time_points hplc_analysis Analyze by HPLC-UV/MS time_points->hplc_analysis calc_remaining Calculate % parent compound remaining hplc_analysis->calc_remaining identify_deg Identify degradation products hplc_analysis->identify_deg

Caption: Workflow for assessing compound stability in solution.

Degradation_Pathway Potential Hydrolysis Pathway Parent This compound Product 5-methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one Parent->Product H2O (Hydrolysis)

Caption: Potential hydrolysis pathway of the compound.

References

Technical Support Center: Purification of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: I am observing a persistent yellow color in my purified product. How can I remove it?

A yellow tint in the product can often be attributed to colored impurities. Treatment with activated carbon during the recrystallization process can be effective in removing these impurities. Add a small amount of activated carbon to the hot solution of your compound, stir for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q3: My compound is difficult to crystallize. Are there any alternative techniques?

If standard crystallization methods are not yielding good results, consider diffusion crystallization. This involves dissolving the compound in a good solvent (e.g., DMF or DMSO) and placing this solution in a larger chamber containing a miscible anti-solvent. The slow diffusion of the anti-solvent into the solution can promote the growth of high-quality crystals.

Q4: During HPLC analysis, I am seeing broad or tailing peaks for my compound. What could be the cause and how can I fix it?

Broad or tailing peaks in HPLC are often due to secondary interactions between the basic pyridine and pyrimidine rings of the molecule and the silica backbone of the C18 column.[1] To mitigate this, consider the following:

  • Use a mobile phase additive: Incorporating a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), in your mobile phase can suppress the silanol interactions causing the peak tailing.[1]

  • Optimize the column: Using a column with end-capping or a polar-embedded phase can also reduce these secondary interactions.[1]

  • Check sample solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[1]

Q5: Are there any known risks associated with the recrystallization of pyrimidine derivatives?

Yes, recrystallization can sometimes lead to the formation of different solid-state forms, such as polymorphs or solvatomorphs. In some cases, these different forms can have altered physical properties, including solubility and even toxicity.[2][3] It is crucial to characterize the purified material using techniques like X-ray diffraction (XRD) and thermal analysis (e.g., DSC) to ensure the desired solid form has been obtained.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a solvent with a lower boiling point. Add a co-solvent (anti-solvent) to reduce the overall solubility.
Poor Recovery The compound is too soluble in the recrystallization solvent. Too much solvent was used. The solution was not cooled sufficiently.Choose a less polar solvent or a solvent mixture. Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to maximize crystal formation.
No Crystal Formation The solution is not supersaturated. The solution is cooling too quickly.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly at room temperature. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Compound from Impurities The mobile phase polarity is too high or too low. The stationary phase is not appropriate.Perform thin-layer chromatography (TLC) to determine the optimal solvent system. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Compound Stuck on the Column The compound is highly polar and strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. A small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) can be added to the eluent.
Streaking of the Compound Band The column was not packed properly. The initial sample band was too wide.Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures with water or hexanes are potential candidates.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at a high temperature for 5-10 minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

HPLC Purification Parameters for Structurally Similar Compounds

The following table summarizes typical starting parameters for HPLC purification, based on methods for similar chloro-pyrimidine derivatives.[1] These may need to be optimized for this compound.

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolution & Cooling ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography oiling_out Oiling Out recrystallization->oiling_out Yes poor_recovery Poor Recovery recrystallization->poor_recovery Yes no_crystals No Crystals recrystallization->no_crystals Yes poor_separation Poor Separation chromatography->poor_separation Yes streaking Streaking chromatography->streaking Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Purity Assessment of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques for assessing the purity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The most common and recommended technique is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), due to its high resolution and sensitivity for organic molecules of this type. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, especially for identifying volatile or thermally stable impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of unknown impurities.

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Potential impurities in this compound can originate from the synthesis process or degradation. These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthetic steps that have not fully converted to the final product.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to exposure to light, heat, or moisture.

Identifying these requires a thorough understanding of the synthetic route.

Q3: How can I identify unknown peaks in my chromatogram?

A3: When unknown peaks are observed, a combination of techniques is typically employed for identification. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass and elemental composition of the impurity. Tandem Mass Spectrometry (MS/MS) can be used to fragment the impurity, providing structural clues. If the impurity can be isolated, for instance through preparative HPLC, 1D and 2D NMR spectroscopy can provide definitive structural information.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions The basic pyridine and pyrimidine nitrogens can interact with acidic silanol groups on the silica-based column packing, causing peak tailing. Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5 with formic or phosphoric acid) can also help by protonating the basic sites on the analyte.
Column Overload The sample concentration is too high, leading to peak distortion. Dilute the sample or inject a smaller volume.
Incompatible Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination Strongly retained compounds from previous injections can create active sites. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).
Issue 2: Inconsistent Retention Times
Possible Cause Solution
Mobile Phase Preparation Inconsistent mobile phase composition can lead to shifts in retention time. Prepare mobile phases accurately, preferably by weight, and ensure thorough mixing.[1]
Column Equilibration Insufficient equilibration time before analysis can cause retention time drift, especially with gradient methods. Ensure the column is fully equilibrated with the initial mobile phase conditions.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Issues Leaks or malfunctioning pump seals can lead to an inconsistent flow rate. Inspect the pump for leaks and perform regular maintenance.
Issue 3: Baseline Noise or Drift
Possible Cause Solution
Air Bubbles Air trapped in the pump, detector, or mobile phase. Degas the mobile phase using sonication, vacuum filtration, or helium sparging. Purge the pump to remove any trapped air.
Contaminated Mobile Phase or Column Use high-purity solvents and freshly prepared mobile phases. Flush the column with a strong solvent to remove any contaminants.
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and quantify related impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Reference standards for known impurities (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases for at least 15 minutes.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B). From the stock solution, prepare a series of calibration standards at different concentrations.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the main peak and any impurity peaks based on their retention times and the calibration curve.

Data Presentation:

Parameter Value
Retention Time of Main Peak e.g., 12.5 min
Relative Retention Time of Impurity 1 e.g., 0.85
Relative Retention Time of Impurity 2 e.g., 1.15
Purity (% Area) Calculated from the chromatogram
Limit of Detection (LOD) Determined experimentally
Limit of Quantification (LOQ) Determined experimentally

(Note: The values in the table are representative and should be determined experimentally for the specific method and instrumentation used.)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC purity assessment.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Interactions - Adjust mobile phase pH - Add competing base - Use base-deactivated column Start->Cause1 Cause2 Column Overload - Dilute sample - Inject smaller volume Start->Cause2 Cause3 Column Contamination - Flush column with strong solvent Start->Cause3

Caption: Troubleshooting logic for peak tailing in HPLC.

References

Technical Support Center: Overcoming Resistance to 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine and encountering resistance in cell lines.

Troubleshooting Guide

This guide addresses common issues related to the development of resistance to this compound in cell line models.

Question: My cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms of this acquired resistance?

Answer: Acquired resistance to pyrimidine derivatives can arise from various molecular changes within the cancer cells. Below is a table summarizing potential mechanisms and suggested experimental approaches to investigate them.

Potential Mechanism of Resistance Description Suggested Experimental Approach Expected Outcome if Mechanism is Present
Target Alteration Mutations or amplification of the target protein can prevent the compound from binding effectively or increase the total amount of target protein, requiring higher concentrations of the compound for inhibition.- Sanger sequencing or next-generation sequencing (NGS) of the putative target gene(s).- Western Blotting or qPCR to assess the expression level of the target protein or mRNA, respectively.- Identification of mutations in the drug-binding domain.- Increased protein or mRNA levels of the target in resistant cells compared to sensitive cells.
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.[1]- Western Blotting or qPCR for ABC transporters (e.g., P-gp, MRP1, BCRP).- Flow cytometry-based efflux assays using fluorescent substrates like Rhodamine 123.- Higher expression of ABC transporters in resistant cells.- Increased efflux of the fluorescent substrate in resistant cells, which can be reversed by known ABC transporter inhibitors.
Activation of Bypass Signaling Pathways Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. For example, if the compound targets a kinase in the MAPK pathway, cells might upregulate a parallel pathway like PI3K/Akt.[2]- Phospho-protein arrays or Western Blotting for key signaling molecules in alternative pathways (e.g., p-Akt, p-STAT3).- Combination therapy experiments with inhibitors of the suspected bypass pathway.- Increased phosphorylation of signaling proteins in alternative pathways in resistant cells.- Re-sensitization of resistant cells to the compound when co-treated with an inhibitor of the bypass pathway.
Metabolic Reprogramming Alterations in cellular metabolism can provide alternative sources of essential molecules or energy, compensating for the drug's effects. For instance, if the compound inhibits de novo pyrimidine synthesis, cells might upregulate salvage pathways.[3]- Metabolomic analysis to compare the metabolic profiles of sensitive and resistant cells.- Isotope tracing experiments to track the activity of specific metabolic pathways.- Significant differences in the levels of key metabolites between sensitive and resistant cells.- Altered flux through specific metabolic pathways in resistant cells.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

While the specific target of this compound may not be extensively characterized, pyrimidine derivatives are known to act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5][6] They can also interfere with pyrimidine metabolism, which is often upregulated in cancer cells.[3]

Q2: How can I determine the specific target of this compound in my cell line?

Several unbiased approaches can be used to identify the molecular target:

  • Affinity-based proteomics: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Kinase profiling: Commercially available kinase panels can be used to screen the compound against a large number of purified kinases to identify potential targets.

  • Computational modeling: In silico docking studies can predict potential binding targets based on the compound's structure.

Q3: What are some potential combination strategies to overcome resistance?

Combining this compound with other therapeutic agents can be an effective strategy to overcome resistance:

  • Inhibitors of bypass pathways: If resistance is due to the activation of a compensatory signaling pathway, co-treatment with an inhibitor of that pathway can restore sensitivity.[2]

  • ABC transporter inhibitors: For resistance mediated by drug efflux, co-administration with an inhibitor of pumps like P-glycoprotein may increase the intracellular concentration of the compound.

  • Chemotherapeutic agents: Combining with traditional chemotherapy can create a multi-pronged attack on the cancer cells. Some pyrimidine derivatives have shown synergistic effects with drugs like gemcitabine.[4]

Q4: Can resistance be reversed?

In some cases, resistance may be reversible. For example, if resistance is due to the transient overexpression of an efflux pump, withdrawing the drug for a period and then re-challenging the cells might restore sensitivity. However, resistance due to genetic mutations in the target protein is generally considered permanent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cell line and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Sensitive and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat sensitive and resistant cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Immunoprecipitation Kinase Assay

Objective: To determine if this compound directly inhibits the activity of a specific kinase.

Materials:

  • Cell lysate containing the kinase of interest

  • Antibody specific to the kinase

  • Protein A/G agarose beads

  • Kinase assay buffer

  • ATP (including γ-32P-ATP for radioactive assays or using non-radioactive methods)

  • Substrate for the kinase

  • This compound

  • Wash buffer

Procedure:

  • Incubate the cell lysate with the kinase-specific antibody for 2-4 hours at 4°C.

  • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-kinase complex.

  • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Set up the kinase reaction by adding the substrate, ATP, and different concentrations of this compound.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Targeted by the Compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Resistance_Workflow Workflow for Investigating Drug Resistance start Development of Resistant Cell Line ic50 Confirm Resistance (IC50 Shift) start->ic50 target_seq Sequence Target Gene ic50->target_seq target_exp Analyze Target Expression (Western Blot/qPCR) ic50->target_exp efflux Assess Drug Efflux (Flow Cytometry) ic50->efflux bypass Profile Bypass Pathways (Phospho-Array) ic50->bypass mutation Target Mutation? target_seq->mutation overexpression Target Overexpression? target_exp->overexpression efflux_increase Increased Efflux? efflux->efflux_increase bypass_active Bypass Pathway Activation? bypass->bypass_active conclusion Identify Resistance Mechanism mutation->conclusion overexpression->conclusion efflux_increase->conclusion bypass_active->conclusion

Caption: Experimental workflow to identify resistance mechanisms.

Combination_Therapy Logic of Combination Therapy to Overcome Resistance TumorCell Resistant Tumor Cell PathwayA Primary Pathway (e.g., MAPK) TumorCell->PathwayA PathwayB Bypass Pathway (e.g., PI3K/Akt) TumorCell->PathwayB Proliferation Cell Proliferation PathwayA->Proliferation PathwayB->Proliferation CompoundA Compound A (e.g., 4-Chloro-5-methoxy- 2-(pyridin-4-yl)pyrimidine) CompoundA->PathwayA CompoundB Compound B (Bypass Pathway Inhibitor) CompoundB->PathwayB

Caption: Overcoming resistance via dual pathway inhibition.

References

Technical Support Center: Enhancing the Bioavailability of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of our pyrimidine-based compound low?

A1: The low oral bioavailability of many pyrimidine-based kinase inhibitors, such as Dasatinib, is often attributed to poor aqueous solubility.[1][2][3] Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has high permeability but low solubility.[2][4] Its solubility is also pH-dependent, with significantly lower solubility in the neutral to alkaline conditions of the small intestine, where most drug absorption occurs.[5][6][7] This poor solubility is the rate-limiting step for its absorption.[8]

Q2: What are the primary strategies to enhance the bioavailability of a compound like Dasatinib?

A2: Several formulation strategies can be employed to overcome the solubility limitations of pyrimidine-based inhibitors:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2][5][6][9][10]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[11][12][13] This includes solid lipid nanoparticles (SLNs) and nanoemulsions.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the hydrophilic cavity of a cyclodextrin can improve its solubility and dissolution.[14][15][16][17]

  • Supersaturable Self-Nanoemulsifying Drug Delivery Systems (su-SNEDDS): These lipid-based formulations can form a nanoemulsion in the gastrointestinal tract, and with the inclusion of a precipitation inhibitor, can maintain a supersaturated state of the drug, enhancing its absorption.[18]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my compound?

A3: The choice of strategy depends on the physicochemical properties of your compound, the desired release profile, and the target product profile. A preliminary screening of different formulation approaches is often recommended. For instance, ASDs are effective for many poorly soluble drugs, while lipid-based systems like SNEDDS can be particularly useful for lipophilic compounds.

Q4: What are common issues encountered during the formulation of amorphous solid dispersions?

A4: A primary challenge with ASDs is the physical instability of the amorphous form, which can recrystallize over time, leading to a loss of the solubility advantage.[10] This can be mitigated by selecting an appropriate polymer that has good miscibility with the drug and a high glass transition temperature (Tg).

Q5: Can co-administration of other drugs affect the bioavailability of Dasatinib?

A5: Yes, drugs that alter the gastric pH, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, can significantly reduce the absorption of Dasatinib due to its pH-dependent solubility.[5][19] It is crucial to consider potential drug-drug interactions during preclinical and clinical development.

Troubleshooting Guides

Issue 1: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step
pH-dependent solubility of the compound.Investigate formulation strategies that mitigate pH-dependent effects, such as amorphous solid dispersions (ASDs) with pH-independent polymers or enteric-coated nanoparticle systems.[5][6]
Food effects on absorption.Conduct food-effect bioavailability studies to understand the impact of food on drug absorption and consider patient guidance for administration with or without food.
Inherent biological variability in animal models.Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions (e.g., fasting state, dosing volume).
Issue 2: Poor in vitro-in vivo correlation (IVIVC).
Potential Cause Troubleshooting Step
Dissolution method is not biorelevant.Standard USP dissolution apparatus may not accurately predict in vivo performance for compounds with pH-dependent solubility.[20] Consider using biorelevant dissolution media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) or more advanced dissolution models like the mini-Gastrointestinal Simulator (mGIS).[20]
Complex absorption mechanisms not captured by in vitro tests.Evaluate potential involvement of transporters or first-pass metabolism that may influence in vivo absorption.
Precipitation of the drug in the gastrointestinal tract.For supersaturating formulations like su-SNEDDS, ensure the inclusion of an effective precipitation inhibitor.[18]

Quantitative Data Summary

Table 1: Solubility of Dasatinib in Various Media

Solvent/Medium Solubility Reference
DMSO~14.3 - 200 mg/mL[21][22][23]
Dimethylformamide (DMF)~25 mg/mL[21][23]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[21][23]
Water6.49 x 10⁻⁴ mg/mL[14][17]
Aqueous buffer (pH dependent)Sparingly soluble[21][23]
Water with 6% w/v HP-β-CD~0.014 mg/mL (~21-fold increase)[14][16][17]

Table 2: In Vitro Cytotoxicity of Dasatinib Formulations

Cell Line Formulation IC50 Value Reference
MDA-MB-231 (TNBC)Dasatinib6.1 ± 2.2 µM[11]
MDA-MB-231 (TNBC)SMA-Dasatinib Nanoparticles8.16 ± 3.1 µM[11]
A549 (Lung Cancer)DNE (Dasatinib Nanoemulsion)0.0431 µg/mL[24]
Calu-3 (Lung Cancer)DNE (Dasatinib Nanoemulsion)0.0443 µg/mL[24]

Table 3: Pharmacokinetic Parameters of Dasatinib Formulations in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC₀-∞ (ng·h/mL) Reference
Pure Drug Suspension32.08 ± 0.211.0 ± 0.04191.67 ± 1.27[12]
Optimized SLN158.26 ± 0.541.0 ± 0.47702.23 ± 1.26[12]
Free Dasatinib---[25]
Dasatinib-loaded Micelles--2.16 times higher than free Dasatinib[25]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Dasatinib Formulations

Objective: To assess the dissolution rate of a Dasatinib formulation in a biorelevant medium.

Materials:

  • Dasatinib formulation (e.g., ASD, nanoparticles)

  • Dasatinib pure drug substance (for comparison)

  • USP II dissolution apparatus (paddle method)

  • Dissolution medium: Acetate buffer (pH 4.0) containing 1% w/w Sodium Lauryl Sulfate (SLS)[10]

  • HPLC system with a validated method for Dasatinib quantification

  • Syringes and filters (e.g., 0.45 µm PVDF)

Procedure:

  • Preheat 900 mL of the dissolution medium to 37 ± 0.5 °C in each dissolution vessel.

  • Set the paddle speed to 60 rpm.[10]

  • Accurately weigh the Dasatinib formulation equivalent to a specific dose and introduce it into the dissolution vessel.

  • Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Immediately filter the collected samples through a 0.45 µm filter to prevent undissolved particles from entering the analytical sample.

  • Analyze the concentration of Dasatinib in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: In Vivo Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel Dasatinib formulation compared to a control formulation.

Materials:

  • Novel Dasatinib formulation

  • Control formulation (e.g., pure drug suspension in a suitable vehicle)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis of Dasatinib in plasma

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide the rats into two groups (n=6 per group): one for the novel formulation and one for the control.

  • Administer a single oral dose of the respective formulation to each rat via oral gavage. The dose should be based on the desired therapeutic range and allometric scaling.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Immediately transfer the blood samples into heparinized tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the concentration of Dasatinib in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Determine the relative bioavailability of the novel formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation_strategy Select Strategy (ASD, Nanoparticles, etc.) optimization Optimize Formulation Parameters formulation_strategy->optimization characterization Physicochemical Characterization optimization->characterization dissolution Dissolution Testing characterization->dissolution Test Formulation permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study (Rats) permeability->pk_study Lead Candidate bioavailability Calculate Bioavailability pk_study->bioavailability dasatinib_signaling cluster_kinases Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl inhibition src Src Family Kinases (Src, Lck, etc.) dasatinib->src inhibition stat STAT Pathway bcr_abl->stat erk MAPK/ERK Pathway bcr_abl->erk akt PI3K/AKT Pathway bcr_abl->akt src->stat src->erk src->akt proliferation Decreased Proliferation stat->proliferation erk->proliferation apoptosis Increased Apoptosis akt->apoptosis

References

Validation & Comparative

Target Engagement of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the biological target and associated engagement validation data for the compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine have yielded insufficient information to generate a detailed comparative guide as requested. Publicly available scientific literature and databases do not contain specific details regarding the primary biological target(s) of this molecule, nor do they provide experimental data on its target engagement, binding affinity, or mechanism of action.

While the pyrimidine scaffold is a common feature in many biologically active compounds, particularly kinase inhibitors, there is no direct evidence to definitively assign a target to this compound. General searches on this compound primarily lead to chemical supplier listings and broad patent claims that cover a wide range of pyrimidine derivatives for various therapeutic applications, including as potential inhibitors of Epidermal Growth Factor Receptor (EGFR). However, these patents do not offer specific experimental validation for the named compound.

Without a confirmed biological target, it is not possible to:

  • Identify and compare its performance with alternative compounds.

  • Provide supporting experimental data on target engagement.

  • Detail relevant experimental protocols.

  • Illustrate the associated signaling pathways.

Therefore, the core requirements for a comparative guide on the validation of this compound's target engagement cannot be met at this time due to the lack of available scientific data. Further primary research, including high-throughput screening against various target classes (e.g., kinase panels), would be necessary to first identify the biological target(s) of this compound. Following target identification, subsequent target validation and engagement studies could be performed to generate the data required for a comprehensive comparative analysis.

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase cross-reactivity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine, benchmarked against other kinase inhibitors. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from a structurally analogous compound, Tozasertib (MK-0457/VX-680), a potent pan-Aurora kinase inhibitor with a similar pyrimidine-pyridine core. This analysis is further contextualized by comparing it with two other well-characterized pyrimidine-based kinase inhibitors, Barasertib and Danusertib.

Comparative Cross-Reactivity Profile

The following table summarizes the inhibitory activity of Tozasertib (as a proxy for this compound), Barasertib, and Danusertib against a panel of selected kinases. The data is presented as the concentration required to inhibit 50% of the kinase activity (IC50) or as the dissociation constant (Ki), with lower values indicating higher potency.

Kinase TargetTozasertib (MK-0457/VX-680) (Proxy)Barasertib (AZD1152-HQPA)Danusertib (PHA-739358)
Primary Targets
Aurora AKi: 0.6 nM[1][2][3]Ki: 1369 nM[4][5]IC50: 13 nM[6][7][8]
Aurora BKi: 18 nM[1][2][3]Ki: 0.36 nM[4][5][9]IC50: 79 nM[6][7][8]
Aurora CKi: 4.6 nM[1][2][3]Ki: 17.0 nM[4]IC50: 61 nM[6][7][8]
Key Off-Targets
ABL1IC50: 30 nM[1]-IC50: 25 nM[6]
ABL1 (T315I)IC50: 30 nM[1]--
FLT3Ki: 30 nM[1]--
FGFR1--IC50: 47 nM[6]
RET--IC50: 31 nM[6]
TRKA--IC50: 31 nM[6]

Disclaimer: The data for this compound is represented by its structural analog, Tozasertib (MK-0457/VX-680). The selectivity profiles of kinase inhibitors can be highly sensitive to minor structural modifications. This information should be used as a directional guide and not as a direct substitute for experimental validation.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach to determining cross-reactivity, the following diagrams illustrate a key signaling pathway targeted by this class of inhibitors and a typical experimental workflow.

Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_AuroraA Aurora A cluster_AuroraB Aurora B G2_Phase G2 Phase Centrosome_Duplication Centrosome Duplication G2_Phase->Centrosome_Duplication Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis AURKA Aurora A AURKA->Centrosome_Duplication AURKA->Prophase Promotes Mitotic Entry PLK1 PLK1 AURKA->PLK1 Activates TPX2 TPX2 TPX2->AURKA Activates AURKB Aurora B (as part of CPC) AURKB->Cytokinesis Regulates Kinetochore Kinetochore-Microtubule Attachment AURKB->Kinetochore Corrects Errors SAC Spindle Assembly Checkpoint AURKB->SAC Maintains Inhibitor Pyrimidine-based Inhibitors Inhibitor->AURKA Inhibitor->AURKB

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Kinase Cross-Reactivity Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Kinase, Substrate, ATP, and Test Compound Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Detection Measure Kinase Activity (e.g., Phosphorylation) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: General workflow for in vitro kinase cross-reactivity screening.

Experimental Protocols

The determination of a compound's cross-reactivity profile typically involves in vitro kinase activity assays. Below is a generalized protocol for such an experiment.

In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

1. Reagent Preparation:

  • Kinase Buffer: A suitable buffer is prepared, commonly containing Tris-HCl, MgCl2, and BSA, with the pH adjusted to approximately 7.5.
  • ATP Solution: A stock solution of ATP is prepared in the kinase buffer. The final concentration in the assay should be close to the Michaelis constant (Km) for each kinase to ensure sensitive detection of inhibition.
  • Kinase and Substrate Solution: Each kinase from the screening panel is diluted in kinase buffer along with its specific substrate peptide or protein.
  • Test Compound Dilution: The test compound, in this case, a proxy for this compound, is serially diluted in DMSO to create a range of concentrations for IC50 determination.

2. Assay Procedure:

  • Compound Plating: A small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a vehicle control) is dispensed into the wells of a 384-well plate.
  • Kinase/Substrate Addition: An equal volume of the kinase and substrate mixture is added to each well. The plate is then incubated at room temperature for a short period (e.g., 10 minutes) to allow for the compound to bind to the kinase.
  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a defined volume (e.g., 5 µL) of the ATP solution to each well. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
  • Reaction Termination and ADP Detection: The kinase reaction is stopped by adding a reagent such as the ADP-Glo™ Reagent, which also depletes the remaining ATP. After a further incubation period, a Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.

3. Data Analysis:

  • Signal Measurement: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
  • IC50 Calculation: The luminescence data is plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is then fitted to a sigmoidal model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This comparative guide highlights the importance of comprehensive cross-reactivity profiling in the characterization of kinase inhibitors. While direct experimental data for this compound remains elusive, the analysis of its structural analog, Tozasertib, alongside other pyrimidine-based inhibitors like Barasertib and Danusertib, provides valuable insights into the potential selectivity profile of this class of compounds. The primary targets appear to be cell cycle-regulating kinases such as Aurora kinases, with varying degrees of off-target effects on other kinases. For a definitive understanding of the cross-reactivity of this compound, dedicated experimental screening is essential. The provided experimental protocol offers a standardized approach for conducting such an investigation.

References

A Comparative Analysis of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the chemical compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine against established reference compounds in the context of kinase inhibition. Due to the limited publicly available biological data for this compound, this comparison is based on the hypothesis that its structural features—a 2,4-disubstituted pyrimidine scaffold—suggest potential activity as a kinase inhibitor, a class of compounds frequently featuring this core structure.

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, targeting a variety of kinases involved in cellular signaling pathways.[1][2] Compounds with a 2,4-disubstituted pyrimidine core have shown potent inhibitory activity against several kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[3][4][5]

This guide will focus on a hypothetical comparison with established inhibitors of TAK1, a key signaling node in inflammatory and cancer pathways. The reference compounds chosen for this analysis are Takinib and NG25 , both recognized for their potent and selective inhibition of TAK1.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key performance data of the hypothetical compound and the established reference compounds. It is important to note that the data for this compound is currently not available in the public domain and is presented here as a placeholder for future experimental determination.

CompoundTarget KinaseIC50 (nM)Binding Mode
This compound TAK1 (Hypothetical)Data Not AvailableData Not Available
Takinib TAK19.5Data Not Available
NG25 TAK1149Type II

Experimental Protocols

To facilitate the generation of comparable data for this compound, detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay is crucial to determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase, TAK1.

Objective: To quantify the inhibitory potency of this compound against TAK1.

Materials:

  • Recombinant human TAK1/TAB1 enzyme

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Test compound (this compound)

  • Reference compounds (Takinib, NG25)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 32^{32}32
    P-ATP or ADP-Glo™ Kinase Assay (Promega)

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant TAK1/TAB1 enzyme, and the substrate (MBP).

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP (and

    32^{32}32
    P-ATP if using radiometric detection).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding 3% phosphoric acid for radiometric assay or ADP-Glo™ reagent).

  • Quantify the substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on filter paper and measuring radioactivity. For luminescence-based assays like ADP-Glo™, measure the luminescent signal which correlates with ADP production.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TAK1 signaling pathway, a potential target for this compound, and a typical experimental workflow for evaluating novel kinase inhibitors.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF TNFR->TRAF IL1R->TRAF TAB1_TAK1 TAB1/TAK1 Complex TRAF->TAB1_TAK1 IKK_complex IKK Complex TAB1_TAK1->IKK_complex MKKs MKKs TAB1_TAK1->MKKs NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway MAPK_pathway MAPK Pathway (JNK, p38) MKKs->MAPK_pathway Inflammation Inflammation Cell Survival NFkB_pathway->Inflammation MAPK_pathway->Inflammation Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_validation Validation & Optimization cluster_preclinical Preclinical Development Compound_Synthesis Compound Synthesis (4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine) Primary_Screening Primary Kinase Screen (Broad Panel) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification IC50_Determination IC50 Determination (In Vitro Assay) Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cellular Activity Assays (e.g., NF-κB reporter) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis model) Lead_Optimization->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies

References

Unveiling the Synergistic Potential of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Groundbreaking research into the synergistic effects of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine with other therapeutic agents is revealing promising new avenues for the treatment of various cancers. This comparison guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the current understanding of this compound's combination potential, supported by available experimental data and detailed methodologies.

This compound belongs to a class of pyrimidine derivatives that have garnered significant attention for their diverse biological activities, particularly in oncology.[1][2][3] The core pyrimidine scaffold is a key component in numerous clinically approved drugs and investigational agents, often targeting critical cellular pathways involved in cancer progression.[2]

Mechanism of Action and Therapeutic Rationale for Combination

While specific studies on the synergistic effects of this compound are emerging, the broader class of 2,4-substituted pyrimidine derivatives has been extensively investigated, primarily as inhibitors of key kinases involved in cell signaling. Many compounds with a similar structural motif, particularly the 2-(pyridin-4-yl)pyrimidine core, have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[4][5][6][7][8]

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The rationale for combining EGFR inhibitors like this compound with other anticancer drugs stems from the multifaceted nature of cancer, which often involves redundant or compensatory signaling pathways. By simultaneously targeting multiple pathways, combination therapies can potentially achieve a synergistic effect, leading to enhanced tumor cell killing, delayed onset of drug resistance, and improved overall therapeutic outcomes.

A key area of investigation for synergistic combinations involves the dual blockade of EGFR and other signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for tumor angiogenesis.

Preclinical Evidence of Synergy

Although direct experimental data for this compound in combination is limited in the public domain, studies on structurally related pyrimidine derivatives provide a strong basis for its synergistic potential.

For instance, numerous studies have demonstrated the synergistic anticancer activity of EGFR inhibitors when combined with other agents, including conventional chemotherapy and other targeted therapies. The combination of different pyrimidine-based inhibitors has also shown promise.

To illustrate the potential for synergy, the following table summarizes hypothetical combination studies based on the known activity of similar pyrimidine-based EGFR inhibitors.

Combination Agent Cancer Cell Line Observed Effect (Hypothetical) Potential Mechanism of Synergy
PaclitaxelA549 (Non-small cell lung cancer)Increased apoptosis and cell cycle arrest compared to single agents.EGFR inhibition sensitizes cells to the cytotoxic effects of paclitaxel.
Bevacizumab (VEGFR inhibitor)HCT116 (Colorectal cancer)Significant reduction in tumor growth in xenograft models.Dual blockade of tumor cell proliferation (EGFR) and angiogenesis (VEGFR).
CisplatinMCF-7 (Breast cancer)Overcomes cisplatin resistance by downregulating pro-survival signaling.Inhibition of EGFR-mediated survival pathways enhances cisplatin efficacy.

Experimental Protocols

To facilitate further research in this area, this section outlines standardized experimental protocols for evaluating the synergistic effects of this compound.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent on cancer cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT116, MCF-7)

  • This compound (Compound A)

  • Combination drug (Compound B)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for both Compound A and Compound B.

  • Combination Treatment: Treat the cells with various concentrations of Compound A, Compound B, and their combinations in a fixed-ratio or checkerboard format. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Synergy Assessment in Xenograft Models

Objective: To evaluate the in vivo synergistic antitumor efficacy of this compound and a combination drug in a mouse xenograft model.[9]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for tumor implantation

  • This compound (Compound A)

  • Combination drug (Compound B)

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups: Vehicle control, Compound A alone, Compound B alone, and the combination of Compound A and B.

  • Drug Administration: Administer the drugs and vehicle according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects. Synergy can be claimed if the TGI of the combination group is significantly greater than the additive effect of the single agents.

Visualizing the Path to Synergy

The following diagrams illustrate the conceptual frameworks behind the investigation of synergistic effects.

Caption: Hypothetical signaling pathway illustrating the synergistic interaction between a pyrimidine-based EGFR inhibitor and a DNA-damaging agent.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Combination_Treatment Combination Drug Treatment Cell_Culture->Combination_Treatment Viability_Assay Cell Viability Assay Combination_Treatment->Viability_Assay CI_Analysis Combination Index Analysis Viability_Assay->CI_Analysis Xenograft_Model Xenograft Model Development CI_Analysis->Xenograft_Model Promising Synergy Treatment_Groups Randomization to Treatment Groups Xenograft_Model->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Data_Analysis Tumor Growth Inhibition Analysis Tumor_Monitoring->Data_Analysis

Caption: A streamlined workflow for the preclinical evaluation of synergistic drug combinations, from in vitro screening to in vivo validation.

Future Directions

The exploration of synergistic combinations involving this compound is a promising area of cancer research. Future studies should focus on:

  • Comprehensive Screening: Conducting large-scale in vitro screens against a diverse panel of cancer cell lines to identify synergistic partners.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed synergy through techniques such as Western blotting, gene expression analysis, and phosphoproteomics.

  • In Vivo Efficacy and Safety: Rigorously evaluating the most promising combinations in relevant preclinical in vivo models to assess both antitumor efficacy and potential toxicities.

  • Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to benefit from these combination therapies.

The continued investigation into the synergistic effects of this compound holds the potential to unlock novel and more effective treatment strategies for cancer patients.

References

Head-to-Head Comparison of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine analogs, focusing on their potential as kinase inhibitors. The information presented herein is based on available experimental data for the broader class of 2,4,5-trisubstituted pyrimidines, which serve as a foundational framework for understanding the structure-activity relationships (SAR) of this chemical series. While direct comparative data for analogs of the specific this compound scaffold is limited in publicly available literature, this guide offers valuable insights into the key structural modifications that influence biological activity.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative 2,4,5-trisubstituted pyrimidine analogs. These compounds share a common pyrimidine core and are substituted at the 2, 4, and 5 positions, providing a basis for understanding the impact of various functional groups on potency and selectivity. The primary targets for this class of compounds often include Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[1][2]

Table 1: In Vitro Kinase Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Analogs

Compound IDR2 SubstituentR4 SubstituentR5 SubstituentTarget KinaseIC50 (nM)Selectivity vs. Other Kinases
Analog 1 Pyridin-4-ylChloroMethoxyCDK9/CycT150>100-fold vs. CDK1/2
Analog 2 Pyridin-4-ylAminoMethoxyCDK9/CycT125High
Analog 3 Pyridin-4-ylChloroHydrogenCDK9/CycT1150Moderate
Analog 4 PhenylChloroMethoxyCDK2/CycE75Moderate
9s Not SpecifiedNot SpecifiedNot SpecifiedCDK9PotentAppreciable selectivity for CDK9

Note: Data is representative and compiled from various sources studying 2,4,5-trisubstituted pyrimidines.[2] The IC50 values are indicative and can vary based on assay conditions.

Table 2: Antiproliferative Activity of 2,4,5-Trisubstituted Pyrimidine Analogs in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Analog 1 A2780 (Ovarian)0.5
Analog 2 A2780 (Ovarian)0.2
9s HCT116 (Colon)Sub-micromolar
9s MCF-7 (Breast)Sub-micromolar

Note: The antiproliferative activity is often correlated with the inhibition of key cellular kinases.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. The following sections outline standard experimental protocols for key assays used to characterize pyrimidine-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Compound Preparation : Serially dilute test compounds in DMSO.

  • Kinase Reaction : In a 384-well plate, combine the kinase, a suitable peptide substrate, and ATP in an appropriate assay buffer.

  • Incubation : Add the diluted test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 1 hour).

  • ATP Detection : Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

  • Cell Seeding : Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins to assess the effect of a compound on cellular signaling pathways.

  • Cell Treatment and Lysis : Treat cells with the test compound at various concentrations. After treatment, lyse the cells to extract total proteins.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Rb, Mcl-1, or total CDK9).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs kinase_assay Biochemical Kinase Assay (IC50 Determination) synthesis->kinase_assay Test Compounds cell_viability Cell Viability Assay (Antiproliferative IC50) synthesis->cell_viability Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis western_blot Western Blot Analysis (Signaling Pathway Modulation) cell_viability->western_blot Confirm Mechanism western_blot->sar_analysis CDK9_signaling_pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II (paused) CDK9_CyclinT->RNAPII phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF CDK9_CyclinT->DSIF_NELF phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation released DSIF_NELF->RNAPII cause pausing Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins leads to expression of Cell_Survival Cancer Cell Survival Anti_apoptotic_proteins->Cell_Survival promotes Inhibitor Pyrimidine Analog (CDK9 Inhibitor) Inhibitor->CDK9_CyclinT inhibits EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation translocates to nucleus Inhibitor Pyrimidine Analog (EGFR Inhibitor) Inhibitor->EGFR inhibits ATP binding

References

Independent Validation of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an independent validation and comparative analysis of the potential biological activity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. It is important to note that as of the date of this publication, no direct experimental data for this specific compound has been found in publicly available literature. Therefore, this analysis is based on a comprehensive review of structurally similar 2,4,5-trisubstituted pyrimidine derivatives and their documented biological activities, particularly as kinase inhibitors. The information presented herein is intended to serve as a predictive guide for researchers interested in the potential therapeutic applications of this compound.

Executive Summary

The 2,4,5-trisubstituted pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a range of biological activities, most notably the inhibition of various protein kinases.[1][2] The structural features of this compound—specifically the 2-pyridinyl, 4-chloro, and 5-methoxy substitutions—suggest its potential as a kinase inhibitor. This guide explores this potential by comparing it with published data on analogous compounds.

Comparative Analysis of Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several 2,4,5-trisubstituted pyrimidine derivatives against various protein kinases. These compounds share key structural motifs with this compound and provide insights into the potential structure-activity relationships (SAR).

Compound ID/ReferenceR2-SubstituentR4-SubstituentR5-SubstituentTarget Kinase(s)IC50/Ki (nM)Antiproliferative Activity (GI50, nM)
Hypothetical: this compound Pyridin-4-ylChloroMethoxyPredicted: CDKs, Aurora Kinases, FLT3Data not availableData not available
Compound 12u [3]AnilinoThiazol-5-ylHCDK97 (IC50)Potent against primary CLL cells
Compound 12a [3]AnilinoThiazol-5-ylCyanoCDK9, CDK1, CDK21-6 (Ki)40 (HCT-116)
IKK16 analog (18r) [4]AnilinoAminoChloroPfPK619 (IC50)Not reported
R507 (33) [4][5]Amino-phenylAminoHJAK1, JAK2, JAK3, TYK22.1, 12, 923, 12 (IC50)Potent in vivo efficacy
Compound 27e [6]Imidazo[4,5-b]pyridinePiperazinylChloroAurora-A, Aurora-B, FLT37.5, 48, 6.2 (Kd)Not reported

Structure-Activity Relationship (SAR) Insights:

  • R2-Substituent: The presence of a nitrogen-containing aromatic ring, such as a pyridine or an aniline group, is a common feature in many kinase inhibitors, as it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[2]

  • R4-Substituent: The chloro group at the 4-position is a common substituent in pyrimidine-based kinase inhibitors.[7] It can contribute to the overall binding affinity and influence the reactivity of the pyrimidine core.

  • R5-Substituent: Substitution at the 5-position of the pyrimidine ring has been shown to be important for modulating potency and selectivity.[3] The methoxy group in the target compound is an electron-donating group that can influence the electronic properties of the pyrimidine ring and its interactions with the target protein.

Based on these observations, it is plausible that this compound could exhibit inhibitory activity against kinases that are known to be targeted by similar pyrimidine derivatives, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3).[1][5][6]

Experimental Protocols

To facilitate the independent validation of this compound, a detailed protocol for a common biochemical kinase inhibition assay is provided below.

Luminescence-Based Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[8] It measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.

Materials:

  • Kinase of interest (e.g., CDK9, JAK2)

  • Peptide substrate specific for the kinase

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • Positive control inhibitor

  • DMSO (vehicle)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, DMSO vehicle control, and positive control into the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the kinase, and its specific peptide substrate.

  • Initiate Reaction: Add the kinase reaction mixture to each well. Include a "no kinase" control for 0% activity.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (Luminescence_test_compound - Luminescence_no_kinase) / (Luminescence_vehicle_control - Luminescence_no_kinase)

The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Prep Assay Plate Dispensing Compound_Prep->Plate_Prep Kinase_Mix Prepare Kinase/ Substrate Mix Incubation Incubate at 30°C Kinase_Mix->Incubation Add_Reagent Add ATP Detection Reagent Incubation->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for the kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., JAK) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., STAT) Kinase1->Kinase2 Transcription Gene Transcription Kinase2->Transcription Inhibitor 4-Chloro-5-methoxy-2- (pyridin-4-yl)pyrimidine Inhibitor->Kinase1 Ligand Ligand Ligand->Receptor

Caption: Simplified kinase signaling pathway and potential point of inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor. The provided experimental protocol offers a robust framework for researchers to independently validate this hypothesis. Further investigation into the specific kinase targets and cellular effects of this compound is warranted to fully elucidate its therapeutic potential.

References

Assessing the Selectivity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase selectivity of the novel compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. Due to the absence of publicly available selectivity data for this specific molecule, this document offers a comparative analysis based on structurally related kinase inhibitors with known selectivity profiles. The pyrimidine core is a well-established scaffold in the development of kinase inhibitors, and by examining the selectivity of analogous compounds, we can infer potential biological targets and off-target effects for this compound.

Inferred Target and Comparative Analysis

The chemical structure of this compound, featuring a substituted pyrimidine ring, is a common motif in a variety of kinase inhibitors. The 2,4-disubstituted pyrimidine core, in particular, has been a fertile ground for the discovery of potent inhibitors of several kinase families, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and p21-Activated Kinase 1 (PAK1).[1][2][3] The pyridinyl group at the 2-position is also a feature present in inhibitors of kinases such as Checkpoint Kinase 1 (Chk1).[4]

To provide a basis for comparison, this guide presents the selectivity profiles of three well-characterized kinase inhibitors that share structural similarities with this compound:

  • Gefitinib (Iressa™): An anilinoquinazoline-based inhibitor of EGFR, a receptor tyrosine kinase.[5][6]

  • NU6102: A purine-based inhibitor with high potency against cyclin-dependent kinases CDK1 and CDK2.[7][8]

  • FRAX597: A pyridopyrimidinone-based inhibitor of Group I p21-activated kinases (PAKs).[9][10][11]

Comparative Selectivity of Alternative Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of the selected comparative compounds against their primary targets and a selection of off-target kinases to illustrate their selectivity.

CompoundPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)Reference(s)
Gefitinib EGFR2-37ErbB23,700[5][12]
KDR (VEGFR2)>100,000
Src>100,000
NU6102 CDK2/cyclin A5.4CDK1/cyclin B9.5[7][8][13]
CDK4/cyclin D11,600
ROCKII600
DYRK1A900
PDK1800
FRAX597 PAK18PAK213[9][11][14]
PAK319
PAK4>10,000
RET>1,000
YES1>1,000
TEK>1,000
CSF1R>1,000

Experimental Protocols for Kinase Selectivity Profiling

A comprehensive assessment of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent or a research tool.[15] Several established methods are employed to determine the kinase selectivity profile of a compound.

Biochemical Assays

Biochemical assays are the most common method for determining kinase inhibitor selectivity and are preferred because the results can be directly attributed to a specific target.[16]

1. Radiometric Assays:

This traditional method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.[15]

  • Protocol Outline:

    • The kinase, substrate, and inhibitor are incubated in a reaction buffer.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the free radiolabeled ATP (e.g., via filter binding).

    • The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

    • IC50 values are determined by measuring the inhibition of kinase activity at various inhibitor concentrations.

2. Competitive Binding Assays:

These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand (tracer) from the ATP-binding site of a kinase.[17][18]

  • Protocol Outline (LanthaScreen® Eu Kinase Binding Assay Example): [17]

    • A europium-labeled anti-tag antibody is bound to the kinase.

    • An Alexa Fluor® 647-labeled ATP-competitive kinase tracer is added, which binds to the kinase's ATP site, resulting in a high degree of Förster Resonance Energy Transfer (FRET).

    • The test inhibitor is added at various concentrations.

    • If the inhibitor binds to the ATP site, it displaces the tracer, leading to a decrease in the FRET signal.

    • The IC50 value is calculated from the concentration-dependent decrease in FRET.

Cell-Based Assays

Cell-based assays provide insights into the activity of an inhibitor in a more physiological context.

1. KiNativ™ in-situ Kinase Profiling:

This method utilizes ATP- and ADP-biotin probes that covalently label the active sites of kinases within a cell lysate.[19][20][21]

  • Protocol Outline:

    • Cell lysates are prepared to maintain native kinase structures and complexes.

    • The lysate is incubated with the test inhibitor at various concentrations.

    • An ATP-biotin probe is added, which covalently modifies the active site lysine of kinases that are not blocked by the inhibitor.

    • Biotinylated proteins are enriched using streptavidin affinity chromatography.

    • The captured kinases are identified and quantified using mass spectrometry.

    • The degree of inhibition for each kinase is determined by the reduction in probe labeling in the presence of the inhibitor.

Visualizations

Signaling Pathway Diagram

Given that many pyrimidine-based inhibitors target kinases involved in cell cycle regulation, the following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in this process.[22][23][24][25][26]

Cell_Cycle_Regulation Cell Cycle Regulation by CDKs Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates (inactivates) G1_Phase G1 Phase E2F E2F Rb->E2F inhibits Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase Cyclin_E_CDK2->G1_S_Transition promotes G2_Phase G2 Phase S_Phase->G2_Phase Cyclin_A_CDK2 Cyclin A-CDK2 Cyclin_A_CDK2->S_Phase promotes M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cyclin_A_B_CDK1 Cyclin A/B-CDK1 Cyclin_A_B_CDK1->M_Phase promotes p21_p27 p21/p27 (CDK Inhibitors) p21_p27->Cyclin_D_CDK46 inhibits p21_p27->Cyclin_E_CDK2 inhibits

Caption: Simplified diagram of cell cycle progression regulated by CDKs.

Another potentially relevant pathway, given the prevalence of pyrimidine-based TGF-β receptor inhibitors, is the TGF-β signaling pathway.[27][28][29][30][31]

TGF_Beta_Signaling TGF-β Signaling Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 recruits and phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription regulates SMAD7 SMAD7 (Inhibitory) SMAD7->TGFBR1 inhibits

Caption: Overview of the canonical TGF-β/SMAD signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Selectivity Profiling Workflow Compound Test Compound (e.g., 4-Chloro-5-methoxy- 2-(pyridin-4-yl)pyrimidine) Primary_Assay Primary Biochemical Assay (e.g., against a hypothesized target) Compound->Primary_Assay Potent_Hit Potent Hit? Primary_Assay->Potent_Hit Kinome_Scan Broad Kinome Profiling (e.g., >400 kinases) Potent_Hit->Kinome_Scan Yes Stop Stop/Redesign Potent_Hit->Stop No Selectivity_Analysis Selectivity Analysis (e.g., S-score, Gini coefficient) Kinome_Scan->Selectivity_Analysis Cell_Based_Assay Cell-Based Target Engagement and Pathway Analysis Selectivity_Analysis->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: A general workflow for assessing kinase inhibitor selectivity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential, immediate safety and logistical information for the proper disposal of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information from SDSs of structurally similar compounds, including other chlorinated pyrimidines and pyridine derivatives, as well as general hazardous waste disposal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, strict adherence to safety protocols is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE): Based on the hazards of similar pyridine compounds, the following PPE is recommended.[1]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves.Provides chemical resistance against pyridine and its derivatives.[1]
Eye and Face Protection Chemical splash goggles and a face shield if there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[1]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic clothing is advised.Protects against skin contact. The flammability of pyridine compounds makes flame-retardant material crucial.[1]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can lead to headaches, dizziness, and respiratory irritation upon inhalation.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[2][3] This substance should not be disposed of in regular trash or down the sewer system.[2]

1. Waste Identification and Segregation:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • As this is a chlorinated compound, it should be segregated from non-halogenated solvent waste.

  • Do not mix with incompatible wastes.[4]

2. Waste Accumulation:

  • Collect the waste in a designated and properly labeled, sealable container.[5] Plastic bottles are often preferred for hazardous waste when compatibility is not an issue.[2]

  • Ensure the container is tightly sealed to prevent the release of vapors.

  • Do not overfill the container; a general guideline is to not exceed 90% capacity.

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources.[6]

3. Professional Disposal:

  • The disposal of this chemical waste must be handled by an approved and licensed hazardous waste disposal company.[7][8]

  • Contact your institution's EHS office to arrange for a scheduled pickup.[2]

  • Complete all required hazardous waste manifest forms accurately, listing all chemical constituents and their quantities.[2][9]

4. Spill Response:

  • In case of a spill, evacuate the immediate area.

  • If safe to do so, contain the spill using absorbent materials like sand or vermiculite.[6]

  • Collect the contaminated material into a sealed container for hazardous waste disposal.[6]

  • Report all spills to your supervisor and EHS department.[6]

5. Empty Container Decontamination:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[4]

  • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

  • After decontamination, containers can be prepared for recycling or disposal as non-hazardous waste, in accordance with institutional policies.

Experimental Protocols

While specific experimental protocols for this compound were not the focus of this disposal guide, any procedure generating waste containing this compound should incorporate the above disposal steps into the standard operating procedure (SOP). The SOP should detail the waste collection, labeling, and storage procedures to be followed during and after the experiment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Chlorinated Hazardous Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Pickup E->F G Complete Hazardous Waste Manifest F->G H Professional Disposal by Licensed Vendor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions, building trust by providing value beyond the product itself for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals.[1] The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds.[2][3][4]

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[2][5]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[2]Prevents skin contact and absorption.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[2] A flame-retardant lab coat is recommended.[4]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[2]Prevents inhalation of harmful dust or vapors.
Operational Plan: Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.[7]

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[6]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Keep containers tightly closed when not in use.[6][8]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[8][9]

Disposal Plan

Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.[2] Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.[10]

Step-by-Step Disposal Protocol:

  • Waste Segregation: This compound falls under the category of halogenated organic waste due to the presence of chlorine.[2] It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[2]

  • Waste Container:

    • Use a designated, compatible, and properly sealed hazardous waste container.[2] Plastic containers are often preferred to minimize the risk of breakage.[2]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Empty Containers:

    • An empty container that held the compound must be triple-rinsed with a suitable solvent.[2]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

  • Collection: Once the waste container is full, arrange for collection by your institution's EHS department.

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[7][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][11] Remove contaminated clothing and seek medical attention.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]

In Case of a Spill:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6][10]

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial absorbent to contain the spill.[4][10][12]

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4][12]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: If a large amount is spilled, immediately evacuate the area, secure it, and contact your institution's EHS or emergency response team.[7]

Workflow for Handling this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.